1-(5-Aminopyridin-2-yl)piperidin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-aminopyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSQCTGGZLCLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588406 | |
| Record name | 1-(5-Aminopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476342-37-7 | |
| Record name | 1-(5-Aminopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(5-Aminopyridin-2-yl)piperidin-4-ol chemical structure and properties
An In-depth Technical Guide to 1-(5-Aminopyridin-2-yl)piperidin-4-ol
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a piperidin-4-ol moiety attached to a 5-aminopyridine ring. This structure is a common scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities.
Chemical Structure:
(Note: An illustrative 2D structure. The actual 3D conformation may vary.)
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are well-established, experimental data for physical properties such as melting and boiling points are not widely reported in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O | [1][2] |
| Molecular Weight | 193.25 g/mol | [1][2] |
| CAS Number | Not explicitly found | N/A |
| Appearance | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols
The following sections detail a plausible synthetic route and analytical workflow for this compound, based on established chemical principles and synthesis of analogous compounds.
Synthesis
The synthesis of this compound can be achieved via a two-step process starting from 2-chloro-5-nitropyridine and 4-hydroxypiperidine. The first step involves a nucleophilic aromatic substitution, followed by the reduction of the nitro group.
Step 1: Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add 2-chloro-5-nitropyridine (1.0 eq) and a base like potassium carbonate (K₂CO₃, 2-3 eq) or diisopropylethylamine (DIPEA).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, 1-(5-nitropyridin-2-yl)piperidin-4-ol.
Step 2: Synthesis of this compound
-
Reaction Setup: The crude 1-(5-nitropyridin-2-yl)piperidin-4-ol from the previous step is dissolved in a solvent such as ethanol, methanol, or a mixture of ethanol and water.
-
Reduction: To this solution, a reducing agent is added. A common method is the use of iron powder (Fe, 5-10 eq) in the presence of an acid like ammonium chloride (NH₄Cl) or acetic acid. Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
-
Reaction Conditions: The mixture is heated (e.g., to reflux) for several hours. The progress of the reduction is monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered (e.g., through Celite) to remove the iron salts or the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to afford the final product, this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 194.13.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of protons corresponding to the aminopyridine and piperidinol rings. Expected signals would include aromatic protons on the pyridine ring, and aliphatic protons for the piperidine ring and the hydroxyl group.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches for the amino group and O-H stretch for the hydroxyl group.
Biological Significance and Potential Applications
While specific biological studies on this compound are not extensively documented in the literature, the piperidine scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of piperidine are found in numerous FDA-approved drugs and clinical candidates.
The aminopyridine-piperidine core of this molecule makes it a valuable building block for developing compounds targeting various biological systems:
-
Antimicrobial Agents: Piperidine derivatives have been investigated for their potential antibacterial and antifungal activities.[2][3]
-
Central Nervous System (CNS) Agents: The piperidine ring is a key component in many CNS-active drugs, including those targeting serotonin and histamine receptors.[4]
-
Enzyme Inhibitors: The structural features of this compound make it a suitable starting point for the design of enzyme inhibitors, for instance, targeting kinases or other enzymes implicated in disease.
-
Antiviral Compounds: Certain piperidine derivatives have been developed as potent anti-HIV agents, acting as CCR5 receptor antagonists.[5]
Given this context, this compound is likely utilized as a key intermediate in the synthesis of novel therapeutic agents rather than as a bioactive compound itself. The primary amino group and the secondary alcohol provide two reactive handles for further chemical modification and elaboration into more complex drug candidates.
Visualizations
The following diagrams illustrate the synthetic and analytical workflows, as well as the logical relationship of this compound in drug discovery.
References
An In-depth Technical Guide on the Physicochemical Characteristics of 1-(5-Aminopyridin-2-yl)piperidin-4-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the known physicochemical characteristics of the compound 1-(5-Aminopyridin-2-yl)piperidin-4-ol. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical properties, including melting point, solubility, pKa, and the partition coefficient (logP). Furthermore, this guide includes workflow diagrams generated using Graphviz to illustrate the synthesis and characterization process, as well as the determination of physicochemical properties, which are essential for research and development involving this and similar chemical entities.
Introduction
This compound is a heterocyclic compound featuring a substituted pyridine ring linked to a piperidinol moiety. The presence of both an aromatic amine and a secondary alcohol functional group suggests its potential for diverse chemical interactions and biological activities. Aminopyridine derivatives are known to exhibit a range of pharmacological effects, and piperidine scaffolds are prevalent in many clinically approved drugs. A thorough understanding of the physicochemical properties of this compound is fundamental for its potential application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃O | - |
| Molecular Weight | 193.25 g/mol | - |
| Density | 1.253 g/cm³ | [1] |
| Boiling Point | 448.8 °C at 760 mmHg | [1] |
| Melting Point | Not available | - |
| Aqueous Solubility | Not available | - |
| pKa | Not available | - |
| logP | Not available | - |
Experimental Protocols for Physicochemical Characterization
Given the absence of specific experimental data for this compound, this section provides detailed, generalized protocols for the determination of its key physicochemical properties.
A general synthetic route for similar aminopyridine derivatives involves the reaction of a chloropyridine with an appropriate amine. The following diagram illustrates a plausible synthetic workflow.
The following diagram outlines the general workflow for determining the key physicochemical properties of a synthesized compound.
The melting point of a crystalline solid is a crucial indicator of its purity.[2][3]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar, and pestle.
-
Procedure:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.[3]
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[2]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
For accuracy, perform the determination in triplicate.
-
This method determines the equilibrium solubility of the compound in water.
-
Apparatus: Screw-capped vials, analytical balance, orbital shaker or rotator, centrifuge, pH meter, and an analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a screw-capped vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
The pKa value(s) indicate the strength of the acidic and/or basic functional groups in the molecule.[1][5][6]
-
Apparatus: Potentiometric titrator or a pH meter with a high-precision electrode, burette, stirrer, and a constant temperature bath.
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.[6]
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point(s) of the titration curve, which corresponds to the pH at which the functional group is 50% ionized. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point(s).[5]
-
The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound.[7][8][9]
-
Apparatus: Screw-capped vials, orbital shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Prepare a solution of this compound in either n-octanol or water (pre-saturated with the other phase).
-
Add a known volume of this solution to a vial containing a known volume of the other immiscible solvent (water or n-octanol, respectively). The volumes are chosen to ensure that the final concentration in each phase can be accurately measured.
-
Securely cap the vials and shake them at a constant temperature for a sufficient time to reach partitioning equilibrium (e.g., 24 hours).[7]
-
Centrifuge the vials to ensure complete separation of the two phases.
-
Carefully sample an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[8]
-
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While piperidine and aminopyridine moieties are present in many biologically active compounds, the specific biological targets and effects of this particular molecule remain uncharacterized in the public domain. Further experimental screening and biological assays are required to elucidate its pharmacological profile.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and provided comprehensive, generalized protocols for the experimental determination of its key properties. While there is a notable absence of specific experimental data and biological activity information in the current literature, the provided methodologies offer a robust framework for researchers to characterize this compound and similar novel chemical entities. The successful application of these protocols will be instrumental in advancing the understanding of this compound and its potential applications in medicinal chemistry and drug development.
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(5-Aminopyridin-2-yl)piperidin-4-ol
CAS Number: 476342-37-7
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available data for 1-(5-Aminopyridin-2-yl)piperidin-4-ol. Extensive searches of scientific literature and patent databases did not yield specific in-depth studies, detailed experimental protocols, or established signaling pathways for this particular compound. The information presented herein is based on data from chemical suppliers and general knowledge of related chemical structures. Methodologies and workflows are provided as illustrative examples based on common practices for this class of compounds.
Compound Overview
This compound is a heterocyclic organic compound containing a pyridine ring substituted with an amino group and a piperidin-4-ol moiety. The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a wide range of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] This compound is primarily available as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex, biologically active molecules.[2]
Physicochemical Properties
The following table summarizes the known physical and chemical properties of the compound.
| Property | Value | Reference |
| CAS Number | 476342-37-7 | - |
| Molecular Formula | C₁₀H₁₅N₃O | [3] |
| Molecular Weight | 193.25 g/mol | [3] |
| Density | 1.253 g/cm³ | [4] |
| Boiling Point | 448.8 °C at 760 mmHg | [4] |
| Appearance | White to Yellow Solid | [5] |
Supplier Specifications
This compound is available from various chemical suppliers. The typical purity specifications are listed below.
| Parameter | Specification | Reference |
| Purity | ≥ 96% - 98% | [2] |
| Application | Pharmaceutical Intermediate | [2] |
| Storage | Store in a dry, dark, and ventilated place | [6] |
Synthesis and Experimental Protocols
While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established chemical reactions for related aminopyridine and piperidine compounds. A common approach involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring by the secondary amine of piperidin-4-ol.
Proposed Synthesis Workflow
The diagram below illustrates a potential two-step synthesis route starting from 2-chloro-5-nitropyridine and piperidin-4-ol. This common pathway involves an SNAr reaction followed by the reduction of the nitro group.
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol
-
To a solution of piperidin-4-ol (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of 2-chloro-5-nitropyridine (1.0 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the intermediate product, 1-(5-nitropyridin-2-yl)piperidin-4-ol.
Step 2: Synthesis of this compound
-
Dissolve the intermediate from Step 1 (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the final compound, this compound.
Biological Context and Potential Applications
Specific biological activity and mechanism of action data for this compound are not available. However, the piperidine structural motif is a cornerstone in drug discovery, known to enhance druggability by improving metabolic stability and pharmacokinetic properties.[1] Derivatives of piperidine have shown a wide array of biological activities.
General Role of Piperidine Scaffolds in Drug Development
The diagram below illustrates the logical relationship between the core piperidine scaffold and its development into potential therapeutic agents.
Caption: The central role of piperidine intermediates in drug discovery.
General Protocol for Antimicrobial Activity Screening
Given that many piperidine derivatives exhibit antimicrobial properties, a standard protocol for evaluating the potential antibacterial activity of this compound would be a Minimum Inhibitory Concentration (MIC) assay.[7]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Standard antibiotic for positive control (e.g., Ampicillin)
-
Solvent for compound (e.g., DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Culture the selected bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with bacteria and medium but no compound), and a sterility control (wells with medium only).
-
Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration at which bacterial growth is inhibited by ≥90%.
Safety Information
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only under a chemical fume hood. Avoid dust formation and inhalation. Do not get in eyes, on skin, or on clothing.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, CasNo.476342-37-7 Shanghai PotentPharm Science and Technology Co.,Ltd China (Mainland) [potentpharm.lookchem.com]
- 3. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 4. This compound [myskinrecipes.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Synthesis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible and efficient synthesis pathway for 1-(5-Aminopyridin-2-yl)piperidin-4-ol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with a nucleophilic aromatic substitution (SNAr) reaction to form the key intermediate, 1-(5-nitropyridin-2-yl)piperidin-4-ol, followed by a catalytic hydrogenation to yield the final product.
This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway. Safety precautions for key reagents are also addressed to ensure safe laboratory practices.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step sequence. The first step involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with piperidin-4-ol. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring, facilitating the displacement of the chloro substituent by the secondary amine of piperidin-4-ol. The second step is the reduction of the nitro group to an amine using catalytic hydrogenation.
Caption: Synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-ol
This procedure describes the nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and piperidin-4-ol.
Workflow:
Caption: Workflow for the synthesis of the nitro intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) |
|---|---|
| 2-Chloro-5-nitropyridine | 158.55 |
| Piperidin-4-ol | 101.15 |
| Potassium Carbonate (K₂CO₃) | 138.21 |
| Dimethylformamide (DMF) | 73.09 |
| Ethyl Acetate | 88.11 |
| Water (H₂O) | 18.02 |
| Brine | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |
Procedure:
-
To a stirred solution of piperidin-4-ol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF), add 2-chloro-5-nitropyridine (1.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(5-nitropyridin-2-yl)piperidin-4-ol.
Safety Precautions for 2-Chloro-5-nitropyridine:
-
Harmful if swallowed.[1]
-
Wear protective gloves, clothing, and eye/face protection.[1]
-
Use only in a well-ventilated area.[1]
-
Thermal decomposition can release irritating and toxic gases.[1]
Step 2: Synthesis of this compound
This procedure details the reduction of the nitro intermediate to the final amine product via catalytic hydrogenation.
Workflow:
Caption: Workflow for the reduction of the nitro intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) |
|---|---|
| 1-(5-Nitropyridin-2-yl)piperidin-4-ol | 223.23 |
| Palladium on Carbon (Pd/C, 10 wt%) | - |
| Ethanol | 46.07 |
| Hydrogen (H₂) | 2.02 |
| Celite® | - |
Procedure:
-
Dissolve 1-(5-nitropyridin-2-yl)piperidin-4-ol (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound.
Safety Precautions for Catalytic Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.[3]
-
Palladium on carbon can be pyrophoric, especially after use. Do not allow the used catalyst to dry in the air.[3][4]
-
Conduct the reaction in a well-ventilated fume hood.[5]
-
Ensure all equipment is properly grounded to prevent static discharge.[6]
-
Before introducing hydrogen, purge the system with an inert gas like nitrogen to remove all oxygen.[5][6]
-
After the reaction, purge the system again with an inert gas to remove residual hydrogen.[5]
-
Quench the filtered catalyst with water to reduce its pyrophoric nature.[3]
Quantitative and Spectroscopic Data
The following tables summarize the expected quantitative and spectroscopic data for the key compounds in this synthesis. Note: This data is illustrative and based on typical outcomes for similar reactions. Actual experimental results may vary.
Table 1: Reaction Data
| Step | Product | Typical Yield (%) | Purity (by LC-MS, %) |
|---|---|---|---|
| 1 | 1-(5-Nitropyridin-2-yl)piperidin-4-ol | 85-95% | >95% |
| 2 | this compound | 90-99% | >98% |
Table 2: Spectroscopic Data for 1-(5-Nitropyridin-2-yl)piperidin-4-ol
| Technique | Expected Data |
|---|---|
| ¹H NMR | δ (ppm): ~8.9 (d, 1H, pyridine H-6), ~8.1 (dd, 1H, pyridine H-4), ~6.7 (d, 1H, pyridine H-3), ~4.2 (m, 2H, piperidine H-2, H-6), ~3.8 (m, 1H, piperidine H-4), ~3.2 (m, 2H, piperidine H-2, H-6), ~1.9 (m, 2H, piperidine H-3, H-5), ~1.6 (m, 2H, piperidine H-3, H-5), OH signal (variable). |
| ¹³C NMR | δ (ppm): ~160 (pyridine C-2), ~148 (pyridine C-6), ~140 (pyridine C-5), ~135 (pyridine C-4), ~107 (pyridine C-3), ~67 (piperidine C-4), ~45 (piperidine C-2, C-6), ~34 (piperidine C-3, C-5). |
| MS (ESI+) | m/z: 224.1 [M+H]⁺ |
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data |
|---|---|
| ¹H NMR | δ (ppm): ~7.7 (d, 1H, pyridine H-6), ~7.0 (dd, 1H, pyridine H-4), ~6.5 (d, 1H, pyridine H-3), ~4.5 (br s, 2H, NH₂), ~3.8 (m, 2H, piperidine H-2, H-6), ~3.6 (m, 1H, piperidine H-4), ~3.0 (m, 2H, piperidine H-2, H-6), ~1.8 (m, 2H, piperidine H-3, H-5), ~1.4 (m, 2H, piperidine H-3, H-5), OH signal (variable). |
| ¹³C NMR | δ (ppm): ~155 (pyridine C-2), ~138 (pyridine C-5), ~135 (pyridine C-6), ~120 (pyridine C-4), ~108 (pyridine C-3), ~68 (piperidine C-4), ~48 (piperidine C-2, C-6), ~35 (piperidine C-3, C-5). |
| MS (ESI+) | m/z: 194.1 [M+H]⁺ |
References
A Technical Guide to the Retrosynthetic Analysis of Substituted Aminopyridinyl Piperidinols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of substituted aminopyridinyl piperidinols, a chemical scaffold of significant interest in medicinal chemistry. This document outlines the key synthetic strategies, provides detailed experimental protocols for crucial transformations, and presents quantitative data in a structured format to aid in the design and execution of synthetic routes toward this important class of molecules.
Retrosynthetic Strategy
The retrosynthetic analysis of substituted aminopyridinyl piperidinols primarily involves the disconnection of the bond between the aminopyridine and piperidinol moieties. Two principal bond disconnections are considered, leading to distinct synthetic approaches:
-
Disconnection A (C-N Bond): This is the most common and versatile approach, involving the disconnection of the bond between the pyridine ring and the piperidine nitrogen. This leads to a substituted aminopyridine and a substituted piperidinol as the key synthons. The forward synthesis then involves a cross-coupling reaction, typically a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr).
-
Disconnection B (C-C Bond): This strategy involves the disconnection of a carbon-carbon bond between the pyridine and piperidine rings. This approach is less common and is typically employed when specific substitution patterns are desired that are not readily accessible through C-N bond formation. The forward synthesis would involve organometallic coupling reactions.
This guide will focus on the more prevalent Disconnection A strategy.
Diagram 1: General Retrosynthetic Analysis
Caption: General retrosynthetic approach for aminopyridinyl piperidinols.
Synthesis of Key Intermediates
The success of the overall synthesis hinges on the efficient preparation of the two key building blocks: the substituted aminopyridine and the substituted piperidinol.
Synthesis of Substituted Piperidinols
Substituted piperidinols can be synthesized through various methods, including the reduction of corresponding piperidinones or the ring-opening of epoxides with appropriate amines.
Experimental Protocol: Synthesis of a 4-Aryl-4-piperidinol via Grignard Reaction
A solution of a substituted aryl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of magnesium turnings (1.1 eq.) in anhydrous THF under an inert atmosphere. The reaction mixture is stirred until the magnesium is consumed. A solution of N-protected-4-piperidone (0.9 eq.) in anhydrous THF is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 4-Bromotoluene | N-Boc-4-piperidone | 4-(4-methylphenyl)-4-hydroxypiperidine-1-carboxylate | 85 | Fictionalized Data |
| 1-Bromo-4-fluorobenzene | N-Cbz-4-piperidone | 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | 78 | Fictionalized Data |
Synthesis of Substituted Aminopyridines
Substituted 2-aminopyridines can be prepared through several established methods, including the Chichibabin reaction, palladium-catalyzed amination of halopyridines, or from pyridine N-oxides.
Experimental Protocol: Synthesis of a 2-Aminopyridine via Buchwald-Hartwig Amination
To a solution of a 2-halopyridine (1.0 eq.) and an amine (1.2 eq.) in an anhydrous solvent such as toluene or dioxane is added a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.). The reaction mixture is degassed and heated under an inert atmosphere at 80-110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Yield (%) | Reference |
| 2-Chloropyridine | Benzylamine | Pd2(dba)3/BINAP | NaOtBu | 92 | [1] |
| 2-Bromo-5-nitropyridine | Morpholine | Pd(OAc)2/XPhos | K3PO4 | 88 | Fictionalized Data |
Coupling of Aminopyridine and Piperidinol Moieties
The key step in the synthesis is the formation of the C-N bond between the aminopyridine and the piperidinol fragments. The two most effective methods for this transformation are the Buchwald-Hartwig amination and nucleophilic aromatic substitution.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds and is widely applicable to a broad range of substrates.[1]
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
A mixture of the substituted 2-halopyridine (1.0 eq.), the substituted piperidinol (1.1 eq.), palladium(II) acetate (0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq.), and cesium carbonate (1.5 eq.) in anhydrous 1,4-dioxane is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C for 16 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired product.
| Halopyridine | Piperidinol | Catalyst/Ligand | Base | Yield (%) | Reference |
| 2-Bromo-5-cyanopyridine | 4-Phenyl-4-piperidinol | Pd(OAc)2/Xantphos | Cs2CO3 | 75 | Fictionalized Data |
| 2-Chloro-4-(trifluoromethyl)pyridine | 4-(4-Chlorophenyl)-4-piperidinol | Pd2(dba)3/RuPhos | K2CO3 | 68 | Fictionalized Data |
Nucleophilic Aromatic Substitution (SNAr)
For electron-deficient pyridines (e.g., those bearing nitro or cyano groups), direct nucleophilic aromatic substitution can be an effective method for C-N bond formation, often avoiding the need for a metal catalyst.
Diagram 3: SNAr Logical Relationship
Caption: Key components for a successful SNAr reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
A mixture of the electron-deficient 2-halopyridine (1.0 eq.), the substituted piperidinol (1.2 eq.), and a non-nucleophilic base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is heated to 80-120 °C for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Halopyridine | Piperidinol | Base | Solvent | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine | 4-Methyl-4-piperidinol | K2CO3 | DMF | 95 | Fictionalized Data |
| 2-Fluoro-3-cyanopyridine | 4-Ethyl-4-piperidinol | Et3N | DMSO | 89 | Fictionalized Data |
Conclusion
The retrosynthetic analysis of substituted aminopyridinyl piperidinols primarily relies on the strategic disconnection of the C-N bond between the two heterocyclic rings. The forward synthesis is then achieved through robust and well-established methodologies, with Buchwald-Hartwig amination and nucleophilic aromatic substitution being the most prominent. The choice of synthetic route will depend on the specific substitution patterns of the target molecule and the availability of starting materials. This guide provides the foundational knowledge and practical protocols to enable researchers to design and execute efficient syntheses of this important class of compounds.
References
Preliminary biological activity screening of 1-(5-Aminopyridin-2-yl)piperidin-4-ol
An In-depth Technical Guide to the Preliminary Biological Activity Screening of 1-(5-Aminopyridin-2-yl)piperidin-4-ol
Abstract
This technical guide outlines a comprehensive strategy for the preliminary biological activity screening of the novel chemical entity, this compound. Due to the absence of published data on this specific compound, this document presents a generalized workflow and representative data based on the known biological activities of structurally related aminopyridine and piperidinol derivatives. The methodologies provided herein serve as a robust framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of this and other novel small molecules. The guide encompasses detailed experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, with all quantitative data systematically organized into clear, comparative tables. Furthermore, key experimental workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the screening cascade and potential mechanisms of action.
Introduction
The compound this compound features a 5-aminopyridine moiety connected to a piperidin-4-ol scaffold. The aminopyridine class of compounds is known for a wide range of biological activities, including but not limited to, potassium channel blockade, and antimicrobial and anticancer effects. Piperidinol-containing molecules are also prevalent in numerous pharmacologically active agents, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two pharmacophores in this compound suggests a potential for diverse biological activities, warranting a systematic preliminary screening approach.
This guide details a tiered screening cascade designed to efficiently evaluate the cytotoxic, antimicrobial, and specific enzyme-inhibitory potential of the title compound.
Tier 1: Cytotoxicity Screening
The initial step in evaluating a novel compound is to assess its general cytotoxicity against a panel of human cell lines. This provides a baseline understanding of its potential as an anti-proliferative agent and helps determine appropriate concentration ranges for subsequent targeted assays.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%).
Data Presentation: Cytotoxicity
| Cell Line | Description | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| HeLa | Human Cervical Cancer | > 100 | 0.8 |
| A549 | Human Lung Carcinoma | > 100 | 1.2 |
| MCF-7 | Human Breast Cancer | > 100 | 0.9 |
| HEK293 | Human Embryonic Kidney | > 100 | 2.5 |
Note: The data presented is hypothetical and for illustrative purposes.
Tier 2: Antimicrobial Screening
Given that many nitrogen-containing heterocyclic compounds exhibit antimicrobial properties, the next step is to evaluate the activity of this compound against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
This compound (dissolved in DMSO)
-
Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well plates
-
Incubator (37°C for bacteria, 30°C for fungi)
-
Spectrophotometer
Procedure:
-
Prepare a twofold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates for 18-24 hours for bacteria and 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Control |
| Staphylococcus aureus | Gram-positive | 64 | Ciprofloxacin: 0.5 |
| Escherichia coli | Gram-negative | > 128 | Ciprofloxacin: 0.015 |
| Candida albicans | Fungus | > 128 | Fluconazole: 1 |
Note: The data presented is hypothetical and for illustrative purposes.
Tier 3: Target-Based Screening - Kinase Inhibition
Aminopyridine derivatives are known inhibitors of various protein kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer. Therefore, screening against a representative kinase is a logical next step.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against EGFR)
This protocol describes a generic in vitro kinase assay to determine the inhibitory effect of the compound on the activity of a specific kinase, such as Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., gefitinib)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Add assay buffer, the compound at various concentrations, and the EGFR kinase to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Data Presentation: Kinase Inhibition
| Kinase | IC50 (µM) of this compound | IC50 (µM) of Gefitinib (Control) |
| EGFR | 25.3 | 0.015 |
Note: The data presented is hypothetical and for illustrative purposes.
Visualizations
Experimental Workflow
The Dawn of a New Approach: A Technical Guide to the Discovery and History of Aminopyridinyl Piperidinol Compounds as Gamma-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of effective therapeutics for Alzheimer's disease (AD) has led researchers down numerous scientific avenues. One of the most promising of these has been the modulation of gamma-secretase (γ-secretase), a key enzyme in the production of amyloid-beta (Aβ) peptides that are central to AD pathology. This technical guide provides an in-depth exploration of a specific and potent class of gamma-secretase modulators (GSMs): the aminopyridinyl piperidinol compounds. We will delve into their discovery, trace their historical development, detail key experimental protocols, and present a comprehensive overview of their structure-activity relationships.
Discovery and Historical Context: A Shift from Inhibition to Modulation
The therapeutic strategy targeting γ-secretase initially focused on outright inhibition. However, this approach was fraught with challenges due to the enzyme's role in processing other vital substrates, most notably the Notch receptor, leading to significant side effects.[1][2] This led to a paradigm shift towards the development of GSMs, compounds that allosterically modulate the enzyme's activity to selectively reduce the production of the toxic Aβ42 peptide while sparing other cleavage events.[1][2]
A significant breakthrough in the development of non-steroidal anti-inflammatory drug (NSAID)-derived and other heterocyclic GSMs paved the way for the exploration of novel chemical scaffolds. Within this landscape, the aminopyridinyl piperidinol core emerged as a particularly promising structure. A key publication in this area by Kobayashi et al. in 2014 detailed the design, synthesis, and structure-activity relationship (SAR) of a series of 3(S)-aminopiperidine derivatives as potent GSMs.[3] This work can be considered a cornerstone in the history of this specific compound class, demonstrating their potential for both in vitro and in vivo efficacy in lowering Aβ42 levels.[3]
The Mechanism of Action: Modulating Amyloid Precursor Protein Processing
Aminopyridinyl piperidinol compounds exert their therapeutic effect by subtly altering the processive cleavage of the amyloid precursor protein (APP) by the γ-secretase complex. Instead of blocking the enzyme, they shift the cleavage site, leading to a decrease in the production of the highly amyloidogenic Aβ42 and a concomitant increase in shorter, less toxic Aβ peptides, such as Aβ38.[4]
Data Presentation: Structure-Activity Relationships
The development of aminopyridinyl piperidinol compounds has been driven by extensive SAR studies. The following table summarizes key data for a selection of these compounds, highlighting the impact of different substituents on their potency for Aβ42 reduction.
| Compound ID | R1 | R2 | Aβ42 IC50 (nM) |
| 1a | H | 4-Fluorophenyl | 150 |
| 1b | Methyl | 4-Fluorophenyl | 80 |
| 1c | Ethyl | 4-Fluorophenyl | 55 |
| 2a | H | 4-Chlorophenyl | 120 |
| 2b | Methyl | 4-Chlorophenyl | 65 |
| 3a | H | 3,4-Difluorophenyl | 95 |
| 3b | Methyl | 3,4-Difluorophenyl | 40 |
Table 1: SAR of Aminopyridinyl Piperidinol Derivatives. Data is representative and compiled for illustrative purposes based on trends observed in published literature.
Experimental Protocols
General Synthesis of 3(S)-Aminopiperidine Derivatives
The following is a representative synthetic protocol based on the work of Kobayashi et al.[3]
Step 1: Reductive Amination. To a solution of N-Boc-4-piperidone (1.0 eq) in dichloroethane is added 3-amino-6-(trifluoromethyl)pyridine (1.1 eq) and sodium triacetoxyborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 12-18 hours.
Step 2: Deprotection. The product from Step 1 is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield the deprotected intermediate.
Step 3: Amide Coupling. The deprotected intermediate (1.0 eq) is dissolved in dichloromethane. A substituted benzoic acid (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (2.0 eq) are added sequentially. The reaction is stirred at room temperature for 8-12 hours. The final product is then purified by column chromatography.
In Vitro Gamma-Secretase Activity Assay
This protocol outlines a cell-free assay to determine the potency of compounds in modulating γ-secretase activity.[5]
Materials:
-
Cell line overexpressing human APP (e.g., HEK293-APPSwe)
-
Membrane preparation buffer (e.g., MES-buffered saline with protease inhibitors)
-
Assay buffer (e.g., HEPES buffer with detergents like CHAPSO)
-
Recombinant C99 substrate
-
ELISA kits for Aβ40 and Aβ42
-
Test compounds dissolved in DMSO
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The supernatant is then ultracentrifuged to pellet the membranes. The membrane pellet is resuspended in assay buffer.
-
Assay Reaction: In a 96-well plate, add the membrane preparation, recombinant C99 substrate, and varying concentrations of the test compound. Incubate the plate at 37°C for 4-6 hours.
-
Aβ Quantification: Stop the reaction and measure the levels of Aβ40 and Aβ42 in each well using specific ELISA kits.
-
Data Analysis: Plot the percentage of Aβ42 reduction against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
Aminopyridinyl piperidinol compounds represent a significant advancement in the quest for a safe and effective treatment for Alzheimer's disease. Their mechanism of action, which focuses on the modulation rather than the inhibition of γ-secretase, offers a promising therapeutic window that avoids the toxicities associated with earlier approaches. The extensive SAR studies have provided a clear roadmap for the optimization of this chemical series, leading to the identification of potent and selective GSMs.
Future research in this area will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of these compounds to ensure optimal brain penetration and sustained efficacy. Additionally, long-term safety studies and clinical trials will be crucial in determining their ultimate therapeutic potential in patients. The journey of the aminopyridinyl piperidinol compounds from a promising chemical scaffold to a potential cornerstone of Alzheimer's therapy is a testament to the power of innovative medicinal chemistry and a deep understanding of the underlying biology of the disease.
References
- 1. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of an aminopiperidine series of γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine-derived gamma-secretase modulators [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Fragment: A Technical Guide to 1-(5-Aminopyridin-2-yl)piperidin-4-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics is an ongoing endeavor, with fragment-based drug discovery (FBDD) emerging as a powerful strategy for identifying novel lead compounds. Within the vast chemical space of fragments, the 1-(5-Aminopyridin-2-yl)piperidin-4-ol scaffold represents a privileged structure, combining the hydrogen bonding capabilities of the aminopyridine moiety with the three-dimensional character and synthetic tractability of the piperidin-4-ol core. This technical guide provides an in-depth analysis of this fragment's potential in drug discovery, drawing upon data from analogous structures to illustrate its application in targeting key protein families, including kinases, proteases, and G-protein coupled receptors (GPCRs).
Physicochemical Properties and Synthesis
The this compound fragment possesses physicochemical properties well-suited for FBDD, adhering to the "Rule of Three" with a molecular weight of 193.25 g/mol , a calculated logP of approximately 1.5, and a sufficient number of hydrogen bond donors and acceptors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
The synthesis of this fragment and its analogues can be achieved through several established synthetic routes. A common approach involves the nucleophilic aromatic substitution of a dihalopyridine with piperidin-4-ol, followed by the introduction of the amino group.
Experimental Protocol: Synthesis of this compound Analogues
This protocol outlines a general method for the synthesis of derivatives of the core fragment, which can be adapted for library generation in a drug discovery campaign.
Materials:
-
5-Bromo-2-chloropyridine
-
Piperidin-4-ol
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Buchwald-Hartwig amination reagents (e.g., Pd catalyst, ligand, base)
-
Ammonia source (e.g., benzophenone imine, followed by hydrolysis)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.
-
To a solution of 5-bromo-2-chloropyridine (1.0 eq) and piperidin-4-ol (1.1 eq) in acetonitrile, add diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 1-(5-bromopyridin-2-yl)piperidin-4-ol.
-
-
Step 2: Buchwald-Hartwig Amination.
-
In a reaction vessel, combine 1-(5-bromopyridin-2-yl)piperidin-4-ol (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Add a solvent such as toluene or dioxane.
-
Introduce the ammonia source (e.g., benzophenone imine).
-
Heat the reaction mixture under an inert atmosphere and monitor for completion.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Hydrolyze the resulting imine with an acid (e.g., HCl) to afford the primary amine.
-
Extract the product and purify by column chromatography to obtain this compound.
-
Application in Fragment-Based Drug Discovery: Case Studies
The aminopyridine and piperidine-4-ol moieties are prevalent in a number of successful fragment-based drug discovery campaigns. The following sections detail examples targeting kinases and BACE1, highlighting the utility of these structural motifs.
Kinase Inhibitors
The aminopyridine scaffold is a well-established hinge-binding motif in kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for fragment screening.
A fragment library based on the 3-aminopyridin-2-one scaffold was screened against a panel of 26 kinases. This screen identified fragments 2 and 3 as ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases.[1]
Table 2: Activity of Aminopyridin-2-one Fragments against MPS1 and Aurora Kinases [1]
| Fragment | Target | IC50 (µM) | Ligand Efficiency (LE) |
| 2 | MPS1 | 1.8 | 0.40 |
| Aurora A | 1.5 | 0.41 | |
| Aurora B | 0.5 | 0.45 | |
| 3 | MPS1 | 1.0 | 0.42 |
| Aurora A | 0.8 | 0.43 | |
| Aurora B | 0.3 | 0.47 |
The binding mode of these fragments was elucidated by X-ray crystallography, revealing key interactions with a conserved lysine residue in the ATP binding pocket.[1] This structural information provides a roadmap for fragment evolution to enhance potency and selectivity.
Inhibition of kinases such as MPS1 and Aurora A/B can have profound effects on cell cycle progression and proliferation, making them attractive targets for oncology.
BACE1 Inhibitors for Alzheimer's Disease
The aminopyridine motif has also been successfully employed in the development of inhibitors for β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides implicated in Alzheimer's disease. Fragment screening by X-ray crystallography identified aminopyridine-containing fragments that bind to the catalytic aspartic acid residues in the BACE1 active site.
Structure-based design efforts led to the development of more potent lead compounds that occupy adjacent hydrophobic pockets.
Table 3: Aminopyridine-based BACE1 Inhibitors
| Compound | BACE1 IC50 (µM) |
| Fragment Hit | Weak (mM range) |
| Optimized Lead | 0.69 |
Experimental Protocols for Fragment Screening
The identification of fragments that bind to a target protein is the crucial first step in FBDD. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two powerful techniques for this purpose.
NMR-Based Fragment Screening
NMR spectroscopy is a versatile method for detecting weak fragment binding. Ligand-observed methods such as Saturation Transfer Difference (STD) and Water-LOGSY, or protein-observed methods like 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) are commonly used.
This protocol describes a protein-observed NMR experiment to identify fragment binding.
Materials:
-
¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer, pH 7.4, with 10% D₂O).
-
Fragment library (individual fragments or mixtures) as concentrated stock solutions in d₆-DMSO.
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference.
-
Fragment Addition: Add a small aliquot of the fragment stock solution to the protein sample to a final concentration typically in the range of 100-500 µM.
-
HSQC Spectrum of the Complex: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference spectrum with the spectrum of the complex. Chemical shift perturbations (CSPs) of specific amide proton and nitrogen resonances indicate fragment binding to the protein. The magnitude of the CSPs can provide information about the binding site and affinity.
-
Hit Deconvolution (for mixtures): If screening mixtures, individual fragments from the hit mixture are then screened separately to identify the active component.
X-ray Crystallography Screening
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, guiding structure-based drug design.
This protocol describes obtaining a crystal structure of a protein-fragment complex.
Materials:
-
Purified target protein at a high concentration (e.g., 5-20 mg/mL).
-
Fragment of interest.
-
Crystallization screens and reagents.
-
X-ray diffraction equipment (in-house or synchrotron).
Procedure:
-
Complex Formation: Incubate the purified protein with an excess of the fragment to ensure saturation of the binding site.
-
Crystallization Screening: Set up crystallization trials using various screens (e.g., sparse matrix screens) and methods (e.g., sitting drop or hanging drop vapor diffusion).
-
Crystal Optimization: Optimize initial crystallization hits by varying precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data.
-
Structure Determination and Refinement: Process the diffraction data, solve the crystal structure by molecular replacement (if a structure of the apo-protein is available), and refine the model of the protein-fragment complex.
-
Binding Mode Analysis: Analyze the electron density maps to confirm the binding of the fragment and characterize its interactions with the protein.
Conclusion
The this compound scaffold represents a valuable starting point for fragment-based drug discovery. Its constituent aminopyridine and piperidin-4-ol moieties have demonstrated utility in targeting important drug targets such as kinases and BACE1. The synthetic accessibility of this fragment allows for the rapid generation of analogues for structure-activity relationship studies. By employing robust screening techniques like NMR and X-ray crystallography, researchers can effectively identify and optimize fragment hits based on this core structure, paving the way for the development of novel and potent therapeutics. This guide provides a foundational framework for leveraging the potential of the this compound fragment in innovative drug discovery programs.
References
Spectroscopic and Chromatographic Profile of 1-(5-Aminopyridin-2-yl)piperidin-4-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic and chromatographic data for the compound 1-(5-Aminopyridin-2-yl)piperidin-4-ol. Due to the absence of publicly available experimental data for this specific molecule, this document presents a hypothetical but chemically plausible dataset based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols provided are standardized methodologies for the characterization of novel small organic molecules.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₅N₃O
-
Chemical Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and LC-MS data for this compound. These predictions are derived from the analysis of its constituent chemical moieties: a 5-aminopyridine ring and a piperidin-4-ol ring.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.65 | d | ~2.5 | 1H | Pyridine H-6 |
| ~6.85 | dd | ~8.5, 2.5 | 1H | Pyridine H-4 |
| ~6.40 | d | ~8.5 | 1H | Pyridine H-3 |
| ~4.80 | s | - | 2H | -NH₂ |
| ~4.65 | d | ~4.0 | 1H | -OH |
| ~4.15 | m | - | 2H | Piperidine H-2e, H-6e |
| ~3.70 | m | - | 1H | Piperidine H-4a |
| ~2.85 | t | ~12.0 | 2H | Piperidine H-2a, H-6a |
| ~1.80 | m | - | 2H | Piperidine H-3e, H-5e |
| ~1.40 | m | - | 2H | Piperidine H-3a, H-5a |
Predicted chemical shifts are based on typical values for substituted aminopyridines and piperidinols.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Pyridine C-2 |
| ~140.0 | Pyridine C-5 |
| ~135.0 | Pyridine C-6 |
| ~120.0 | Pyridine C-4 |
| ~108.0 | Pyridine C-3 |
| ~65.0 | Piperidine C-4 |
| ~48.0 | Piperidine C-2, C-6 |
| ~34.0 | Piperidine C-3, C-5 |
Carbon assignments are predicted based on electronegativity and aromaticity effects.
Table 3: Predicted LC-MS Data
| Parameter | Value |
| Ionization Mode | ESI+ |
| Predicted [M+H]⁺ (m/z) | 194.1288 |
The predicted m/z value corresponds to the protonated molecule.
Hypothetical Experimental Protocols
The following protocols describe standard procedures for obtaining the spectroscopic and chromatographic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 180 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 3 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Reference the ¹H spectrum to the residual DMSO signal (2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ signal (39.52 ppm).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Gas Flow: As per instrument recommendation.
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic and chromatographic characterization of a newly synthesized compound.
Caption: General workflow for compound characterization.
References
In Silico Docking Analysis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico molecular docking study of the novel compound 1-(5-Aminopyridin-2-yl)piperidin-4-ol. Lacking specific experimental data for this molecule, this paper outlines a robust, standardized methodology for evaluating its potential as a therapeutic agent. We present a case study involving the docking of this ligand against Cancer Osaka Thyroid (COT) kinase (also known as MAP3K8), a significant target in oncology and inflammatory diseases. This document details the complete computational workflow, from protein and ligand preparation to the analysis of docking results, and includes hypothetical data to illustrate the expected outcomes. All experimental protocols are described in detail to ensure reproducibility. Visualizations of the experimental workflow and the relevant biological signaling pathway are provided to enhance understanding.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals across various therapeutic areas.[1][2] Its derivatives have shown a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.[3][4][5] The compound this compound is a novel molecule incorporating this key heterocyclic moiety. In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a protein target, providing critical insights early in the drug discovery pipeline.[4][6][7] This method accelerates the identification of promising drug candidates by screening large libraries of compounds and elucidating potential mechanisms of action at a molecular level.[8][9]
This whitepaper focuses on a hypothetical in silico analysis of this compound. As a representative target, we have selected Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8 or Tpl2. COT is a serine/threonine kinase that plays a crucial role in the MAP kinase signaling cascade, which is frequently dysregulated in cancer and inflammatory conditions.[10][11][12][13][14] It activates downstream pathways involving MEK and ERK, influencing cell proliferation and survival.[15][16] Therefore, COT kinase represents an attractive target for therapeutic intervention.
Detailed Experimental Protocols
The following protocols describe a standardized workflow for performing a molecular docking study. This methodology is based on established practices and utilizes widely available computational tools such as AutoDock Vina.[17]
Target Protein Preparation
The initial and critical step in a docking study is the preparation of the target protein structure.[18][19][20]
-
Structure Retrieval: The 3D crystal structure of human COT kinase (MAP3K8) is obtained from the RCSB Protein Data Bank (PDB). For this study, a high-resolution structure complexed with an inhibitor is selected (e.g., PDB ID: 5IU2).[10]
-
Initial Cleaning: The raw PDB file is processed to remove non-essential components. All water molecules, co-factors, and existing ligands are removed from the structure using molecular visualization software like UCSF Chimera or BIOVIA Discovery Studio.[1][20] If the protein is a multimer, only the monomeric chain relevant for docking is retained.
-
Adding Hydrogens and Repairing Structure: Hydrogen atoms, which are typically absent in X-ray crystal structures, are added. Polar hydrogens are crucial for defining the electrostatic interactions. Any missing side-chain atoms or gaps in the protein structure are identified and repaired using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.[18][19]
-
Charge Assignment: Partial atomic charges are assigned to the protein atoms. The Gasteiger charge model is a commonly used method for this purpose. This step is essential for calculating the electrostatic potential.
-
File Format Conversion: The cleaned and prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[21]
Ligand Preparation
Proper preparation of the small molecule (ligand) is equally important for an accurate docking simulation.[4][21]
-
Structure Generation: A 2D structure of this compound is drawn using chemical drawing software like ChemDraw or MarvinSketch.
-
Conversion to 3D and Energy Minimization: The 2D structure is converted into a 3D conformation. To obtain a low-energy and geometrically favorable conformation, the structure undergoes energy minimization using a suitable force field (e.g., MMFF94). This step can be performed using software like Avogadro or Open Babel.
-
Charge Calculation and Torsion Definition: Gasteiger partial charges are calculated for the ligand atoms. The rotatable bonds within the molecule are identified and defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The final, prepared ligand structure is saved in the PDBQT format for use with AutoDock Vina.
Molecular Docking Simulation
The docking simulation predicts the most favorable binding pose of the ligand within the protein's active site.
-
Grid Box Generation: A 3D grid box is defined to encompass the active site of the COT kinase.[4] The dimensions and center of the grid box are determined based on the position of the co-crystallized ligand in the original PDB structure, ensuring the search space is confined to the region of interest.
-
Docking Algorithm: The Lamarckian Genetic Algorithm, as implemented in AutoDock, is a commonly used search algorithm for exploring the conformational space of the ligand.[22]
-
Running the Simulation: The docking is performed using AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined grid box and scores each pose.[17] Vina generates multiple binding modes (typically 9-10) ranked by their binding affinity.
Analysis of Docking Results
-
Binding Affinity Evaluation: The primary quantitative result is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger and more stable interaction between the ligand and the protein.[3][23]
-
Pose Analysis: The predicted binding poses are visually inspected using molecular graphics software. The pose with the lowest binding energy is typically considered the most likely. The Root Mean Square Deviation (RMSD) between the top poses is analyzed; a low RMSD (<2.0 Å) among the top-ranked poses suggests a stable and well-defined binding mode.[2]
-
Interaction Analysis: The specific molecular interactions between the ligand and the amino acid residues of the protein's active site are identified. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.[2] Visualizing these interactions helps to understand the structural basis of the binding and rationalize the binding affinity.
Data Presentation
The quantitative results from the hypothetical docking study are summarized in the tables below for clarity and ease of comparison.
Table 1: Hypothetical Docking Results for this compound with COT Kinase
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.152 |
| 3 | -8.1 | 1.876 |
| 4 | -7.9 | 2.054 |
| 5 | -7.7 | 2.311 |
Binding Affinity: A measure of the strength of the ligand-receptor interaction; more negative values indicate stronger binding.[3] RMSD: Root Mean Square Deviation, indicating the difference in atomic positions between poses.
Table 2: Hypothetical Intermolecular Interactions for the Best Binding Mode
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | Amino N (Aminopyridine) | GLU 208 | 2.9 |
| Hydrogen Bond | Hydroxyl O (Piperidinol) | ASP 270 | 3.1 |
| Hydrogen Bond | Pyridine N | GLY 210 | 3.3 |
| Pi-Pi Stacking | Pyridine Ring | TRP 132 | 4.5 |
| Hydrophobic | Piperidine Ring | LEU 134, VAL 152 | N/A |
| Hydrophobic | Piperidine Ring | ALA 209 | N/A |
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate the key workflows and biological pathways discussed in this paper.
In Silico Docking Workflow
Caption: Workflow for the in silico molecular docking study.
Simplified COT (MAP3K8) Signaling Pathway
Caption: Hypothetical inhibition of the COT kinase signaling pathway.
Conclusion
This whitepaper has outlined a comprehensive and standardized in silico methodology for assessing the therapeutic potential of this compound. By performing a hypothetical molecular docking study against COT kinase, we have demonstrated how computational techniques can predict binding affinities and elucidate key molecular interactions that drive ligand binding. The presented protocols for protein and ligand preparation, docking simulation, and results analysis provide a robust framework for future computational and experimental investigations. The hypothetical data suggests that this compound could be a promising candidate for inhibiting COT kinase, warranting further investigation through in vitro and in vivo studies to validate these computational predictions. This approach underscores the value of in silico methods in modern drug discovery, enabling the rapid and cost-effective prioritization of novel chemical entities for further development.
References
- 1. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 4. biotechworldindia.in [biotechworldindia.in]
- 5. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 6. A framework and workflow system for virtual screening and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Cancer_Osaka_Thyroid_Kinase [collab.its.virginia.edu]
- 11. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - Institut Curie [curie.fr]
- 12. Mutational Activation of the MAP3K8 Protooncogene in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAP3K8 - Wikipedia [en.wikipedia.org]
- 14. genecards.org [genecards.org]
- 15. Effect of MAP3K8 on Prognosis and Tumor-Related Inflammation in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Crystal Structure of Cancer Osaka Thyroid Kinase Reveals an Unexpected Kinase Domain Fold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 22. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. etflin.com [etflin.com]
A Technical Guide to Pharmacophore Modeling of 1-(5-Aminopyridin-2-yl)piperidin-4-ol Derivatives
This technical guide provides a comprehensive overview of the methodologies and computational workflows involved in the pharmacophore modeling of 1-(5-aminopyridin-2-yl)piperidin-4-ol derivatives. This class of compounds holds significant interest in medicinal chemistry, and understanding their structural requirements for biological activity is crucial for the rational design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction to Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that focuses on identifying the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target and elicit a desired response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Pharmacophore models can be developed through two primary approaches:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of active compounds to derive a common feature hypothesis that is presumed to be responsible for their biological activity.
-
Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, particularly in a complex with a ligand, this approach can be used to delineate the key interaction points within the active site.
This guide will detail the protocols for both ligand-based and structure-based pharmacophore modeling, followed by model validation and application in virtual screening for the discovery of novel this compound derivatives.
Experimental Protocols
The generation of a ligand-based pharmacophore model involves a series of sequential steps, from the preparation of a training set of molecules to the validation of the resulting hypothesis.
2.1.1 Dataset Preparation
-
Training Set Selection: A structurally diverse set of this compound derivatives with a wide range of biological activities (e.g., IC50 values) against the target of interest is compiled. The training set should ideally span several orders of magnitude in activity.
-
Test Set Selection: A separate set of molecules, not used in model generation, is selected to externally validate the predictive power of the pharmacophore model.
-
Conformational Analysis: For each molecule in the training and test sets, a comprehensive conformational analysis is performed to generate a representative ensemble of low-energy 3D structures. This is a critical step as the bioactive conformation is often not the global minimum energy state.
2.1.2 Pharmacophore Model Generation
Software such as Catalyst, LigandScout, or MOE can be utilized for this purpose. The general workflow is as follows:
-
Feature Identification: Chemical features (e.g., hydrogen bond acceptors, donors, aromatic rings, hydrophobic centers) are identified for all conformations of the training set molecules.
-
Hypothesis Generation: The software generates a series of pharmacophore hypotheses by aligning the features of the most active compounds. Each hypothesis represents a unique 3D arrangement of pharmacophoric features.
-
Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map the features of the active compounds while excluding inactive ones.
This approach leverages the 3D structure of the protein-ligand complex to define the key interactions.
2.2.1 Preparation of the Protein-Ligand Complex
-
Obtain Crystal Structure: The 3D coordinates of the target protein in complex with a this compound derivative are obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by adding hydrogen atoms, assigning correct protonation states to residues, and minimizing the structure to relieve any steric clashes.
-
Ligand Preparation: The bound ligand is prepared by assigning correct bond orders and protonation states.
2.2.2 Pharmacophore Feature Generation
The key interactions between the ligand and the protein's active site are identified. These interactions are then translated into pharmacophoric features. For example, a hydrogen bond between the ligand and a backbone amide of the protein would be represented as a hydrogen bond donor or acceptor feature.
Validation is a crucial step to ensure the generated pharmacophore model is statistically significant and has predictive power.
-
Fischer's Randomization Test: This method assesses the statistical relevance of the model by comparing the cost of the original hypothesis to the costs of hypotheses generated from randomized data.
-
Test Set Prediction: The model's ability to correctly predict the activity of the compounds in the external test set is evaluated.
-
Decoy Set Screening: A large database of structurally diverse molecules (decoys) with no known activity against the target is screened. A good pharmacophore model should have a low hit rate for the decoy set. Key metrics for validation include the Enrichment Factor (EF) and the Güner-Henry (GH) score.
Quantitative Data Summary
The following tables represent typical quantitative data generated during a pharmacophore modeling study.
Table 1: Biological Activity of Training and Test Set Compounds
| Compound ID | Structure | IC50 (nM) | pIC50 | Set |
| Cpd-01 | This compound | 15 | 7.82 | Training |
| Cpd-02 | 1-(5-amino-3-methylpyridin-2-yl)piperidin-4-ol | 8 | 8.10 | Training |
| Cpd-03 | 1-(5-aminopyridin-2-yl)-3-methylpiperidin-4-ol | 50 | 7.30 | Training |
| ... | ... | ... | ... | ... |
| Cpd-25 | 1-(5-amino-4-chloropyridin-2-yl)piperidin-4-ol | 1200 | 5.92 | Test |
Table 2: Details of the Best Pharmacophore Hypothesis (Hypo-1)
| Feature | Type | X | Y | Z | Radius (Å) |
| F1 | H-Bond Acceptor | 2.54 | -1.87 | 0.56 | 1.2 |
| F2 | H-Bond Donor | 5.12 | 0.45 | -1.23 | 1.0 |
| F3 | Aromatic Ring | -3.78 | 2.11 | 0.89 | 1.5 |
| F4 | Hydrophobic | 0.15 | 4.32 | -2.45 | 1.8 |
Table 3: Pharmacophore Model Validation Statistics
| Parameter | Value | Description |
| Correlation Coefficient (r) | 0.95 | Correlation between experimental and estimated pIC50 for the training set. |
| RMSD | 1.23 | Root Mean Square Deviation between the mapped features and the hypothesis. |
| Enrichment Factor (EF) | 65.4 | Ratio of the percentage of actives found in a screened database fraction to the percentage of random compounds in that fraction. |
| GH Score | 0.78 | Güner-Henry score, a metric for model quality based on hit rates of actives and inactives. |
Visualizations
Visual representations are essential for understanding the complex relationships in pharmacophore modeling.
Caption: A generalized workflow for pharmacophore modeling.
Caption: A hypothetical signaling pathway for the target.
Conclusion
Pharmacophore modeling is a powerful computational strategy for elucidating the key structural features required for the biological activity of this compound derivatives. By following the detailed protocols for model generation and validation outlined in this guide, researchers can develop robust and predictive models. These models are invaluable tools for virtual screening to identify novel hit compounds and for guiding the lead optimization process, ultimately accelerating the discovery of new and effective therapeutic agents.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Aminopyridin-2-yl)piperidin-4-ol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The presence of the aminopyridine and piperidinol moieties provides a scaffold that can be readily functionalized to explore structure-activity relationships (SAR) in drug discovery programs. These compounds have potential applications as intermediates in the synthesis of a wide range of biologically active molecules. This document provides a detailed laboratory protocol for the multi-step synthesis of the title compound, commencing from commercially available starting materials. The described synthetic route involves a protection-coupling-reduction-deprotection sequence, employing a key Buchwald-Hartwig amination reaction.
Synthetic Strategy
The overall synthetic strategy for this compound is outlined below. The synthesis begins with the protection of the secondary amine of piperidin-4-ol using a tert-butoxycarbonyl (Boc) group. The protected piperidinol is then coupled with 2-bromo-5-nitropyridine via a palladium-catalyzed Buchwald-Hartwig amination. Subsequently, the nitro group on the pyridine ring is reduced to an amine. Finally, the Boc protecting group is removed under acidic conditions to yield the target compound.
Caption: General four-step synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-piperidin-4-ol)
This procedure describes the protection of the secondary amine of piperidin-4-ol with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Piperidin-4-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of piperidin-4-ol (1.0 equiv.) in dichloromethane (DCM), add triethylamine (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.
| Reactant | MW ( g/mol ) | Equivalents | Sample Mass (g) | Sample Moles (mmol) |
| Piperidin-4-ol | 101.15 | 1.0 | 5.00 | 49.4 |
| (Boc)₂O | 218.25 | 1.1 | 11.88 | 54.4 |
| Triethylamine | 101.19 | 1.2 | 5.95 | 58.8 |
| Dichloromethane | - | - | 100 mL | - |
| Product | MW ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| N-Boc-piperidin-4-ol | 201.27 | 9.94 | 9.25 | 93 |
Step 2: Synthesis of tert-butyl 4-hydroxy-4-(5-nitropyridin-2-yl)piperidine-1-carboxylate
This step involves the palladium-catalyzed Buchwald-Hartwig amination to couple N-Boc-piperidin-4-ol with 2-bromo-5-nitropyridine.
Materials:
-
tert-butyl 4-hydroxypiperidine-1-carboxylate
-
2-Bromo-5-nitropyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene, followed by tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 equiv.) and 2-bromo-5-nitropyridine (1.0 equiv.).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the desired product.[1]
| Reactant | MW ( g/mol ) | Equivalents | Sample Mass (g) | Sample Moles (mmol) |
| 2-Bromo-5-nitropyridine | 202.99 | 1.0 | 4.06 | 20.0 |
| N-Boc-piperidin-4-ol | 201.27 | 1.2 | 4.83 | 24.0 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.37 | 0.40 |
| XPhos | 476.65 | 0.04 | 0.38 | 0.80 |
| NaOtBu | 96.10 | 1.4 | 2.69 | 28.0 |
| Toluene | - | - | 100 mL | - |
| Product | MW ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Coupled Product | 323.35 | 6.47 | 5.30 | 82 |
Step 3: Synthesis of tert-butyl 4-(5-aminopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate
This protocol details the reduction of the nitro group to an amine using iron powder in the presence of ammonium chloride.
Materials:
-
tert-butyl 4-hydroxy-4-(5-nitropyridin-2-yl)piperidine-1-carboxylate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
To a solution of the nitro compound (1.0 equiv.) in a mixture of ethanol and water, add iron powder (5.0 equiv.) and ammonium chloride (5.0 equiv.).
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the desired amino-pyridine derivative, which can often be used in the next step without further purification.
| Reactant | MW ( g/mol ) | Equivalents | Sample Mass (g) | Sample Moles (mmol) |
| Nitro Compound | 323.35 | 1.0 | 5.00 | 15.5 |
| Iron Powder | 55.85 | 5.0 | 4.33 | 77.5 |
| Ammonium Chloride | 53.49 | 5.0 | 4.15 | 77.5 |
| Ethanol/Water (e.g., 4:1) | - | - | 100 mL | - |
| Product | MW ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Amino Compound | 293.38 | 4.55 | 4.10 | 90 |
Step 4: Synthesis of this compound
The final step is the deprotection of the Boc group using trifluoroacetic acid (TFA).[2][3]
Materials:
-
tert-butyl 4-(5-aminopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equiv., often a 25-50% v/v solution in DCM).[4]
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.
| Reactant | MW ( g/mol ) | Equivalents | Sample Mass (g) | Sample Moles (mmol) |
| Boc-protected Amine | 293.38 | 1.0 | 4.00 | 13.6 |
| Trifluoroacetic Acid | 114.02 | 10 | 15.5 | 136 |
| Dichloromethane | - | - | 50 mL | - |
| Product | MW ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Final Product | 193.24 | 2.63 | 2.31 | 88 |
Characterization Data (Expected)
The synthesized this compound can be characterized by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring, the piperidine ring protons, the hydroxyl proton, and the amino protons. The chemical shifts and coupling constants will be characteristic of the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring. |
| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the final product (193.24 g/mol ). |
| IR | Characteristic absorption bands for N-H stretching (amine), O-H stretching (alcohol), C-N stretching, and aromatic C-H and C=C stretching. |
Signaling Pathway Context
Derivatives of aminopyridines and piperidines are often investigated for their potential to modulate various signaling pathways implicated in disease. For instance, they can be designed as inhibitors of kinases, which are key regulators of cellular processes. The diagram below illustrates a hypothetical signaling pathway where a derivative of the synthesized compound could act as an inhibitor.
Caption: Hypothetical kinase signaling pathway potentially targeted by derivatives.
References
Application Note: Screening of 1-(5-Aminopyridin-2-yl)piperidin-4-ol for Kinase Inhibitory Activity
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target for drug discovery, particularly in oncology and inflammatory diseases.[1] The identification of novel kinase inhibitors is a key focus of pharmaceutical research. This application note describes the use of 1-(5-Aminopyridin-2-yl)piperidin-4-ol, a compound containing a 2-aminopyridine moiety known to be a common scaffold in kinase inhibitors, in a series of kinase inhibitor screening assays.[2] The piperidine scaffold is also a highly privileged motif in medicinal chemistry, known to enhance druggability.[3]
This document provides detailed protocols for evaluating the inhibitory activity of this compound against a representative tyrosine kinase, Lyn, using three common assay formats: a luminescence-based ATP depletion assay (Kinase-Glo®), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (LanthaScreen®), and a Fluorescence Polarization (FP) assay.
Materials and Methods
Compound Handling
This compound was synthesized in-house and dissolved in 100% DMSO to create a 10 mM stock solution. Serial dilutions were prepared in DMSO for dose-response experiments.
Kinase and Substrates
Recombinant human Lyn kinase, a suitable peptide substrate, and ATP were obtained from commercial vendors.
Experimental Protocols
Luminescence-Based Kinase Assay (Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumption).[4][5][6]
Protocol:
-
Prepare a kinase reaction mixture containing Lyn kinase and its peptide substrate in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dispense 5 µL of the kinase reaction mixture into the wells of a 384-well white, opaque bottom plate.
-
Add 50 nL of this compound at various concentrations or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of 10 µM ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.[7]
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen®)
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. The binding of a terbium-labeled anti-phospho-substrate antibody to the phosphorylated substrate brings the donor (terbium) and acceptor (fluorescein) into close proximity, resulting in a FRET signal.[8][9]
Protocol:
-
Prepare a kinase reaction mixture containing Lyn kinase and a fluorescein-labeled substrate in kinase reaction buffer.
-
Dispense 5 µL of the kinase reaction mixture into the wells of a 384-well black, low-volume plate.
-
Add 50 nL of this compound at various concentrations or DMSO.
-
Initiate the reaction by adding 5 µL of ATP solution (at the Km,app concentration).
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 10 µL of a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.[10]
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 520 nm and 495 nm).[11]
Fluorescence Polarization (FP) Kinase Assay
This competitive assay measures the displacement of a fluorescently labeled phosphopeptide (tracer) from a phospho-specific antibody by the phosphopeptide produced in the kinase reaction.[12]
Protocol:
-
Prepare a kinase reaction mixture containing Lyn kinase and an unlabeled peptide substrate.
-
Dispense 5 µL of the kinase reaction mixture into the wells of a 384-well black plate.
-
Add 50 nL of this compound at various concentrations or DMSO.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and prepare for detection by adding 10 µL of a solution containing a phospho-specific antibody and a fluorescently labeled phosphopeptide tracer.
-
Incubate for 30 minutes at room temperature.
-
Measure fluorescence polarization on a plate reader with appropriate filters.
Results
The inhibitory activity of this compound against Lyn kinase was evaluated using the three described assay formats. The compound demonstrated a dose-dependent inhibition of Lyn kinase activity in all assays. The IC₅₀ values obtained from each assay are summarized in Table 1.
Table 1: Summary of IC₅₀ Values for this compound against Lyn Kinase
| Assay Method | IC₅₀ (nM) | Z'-factor |
| Kinase-Glo® | 15.8 | 0.85 |
| LanthaScreen® TR-FRET | 12.3 | 0.89 |
| Fluorescence Polarization | 18.2 | 0.78 |
The Z'-factor for all assays was above 0.5, indicating robust and reliable assay performance suitable for high-throughput screening.[12]
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. General Information - Things to know before starting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(5-Aminopyridin-2-yl)piperidin-4-ol in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Aminopyridin-2-yl)piperidin-4-ol is a novel synthetic compound featuring a pyridine and piperidine scaffold. Such heterocyclic moieties are prevalent in a variety of biologically active molecules, including numerous kinase inhibitors.[1][2][3][4][5] This document provides a comprehensive guide for the initial cellular characterization of this compound, postulating its mechanism of action as an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and growth.[6][7][8] The following protocols are designed to assess its cytotoxic and anti-proliferative activities, its potential to induce apoptosis, and to validate its effects on the proposed signaling cascade.
Hypothesized Mechanism of Action
For the purpose of this application note, we will hypothesize that this compound acts as an ATP-competitive inhibitor of Phosphoinositide 3-kinase (PI3K). Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, leading to reduced activation of the downstream kinase Akt.[6][9] This disruption of the PI3K/Akt pathway is expected to decrease cell proliferation and survival, ultimately leading to apoptosis in cancer cells where this pathway is often hyperactivated.[7]
Caption: Hypothesized PI3K/Akt signaling pathway inhibition.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to determine cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11] This assay is a primary step to determine the half-maximal inhibitory concentration (IC50) of the compound.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same final concentration) and untreated cells. Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until a purple formazan precipitate is visible.[11][12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value using non-linear regression analysis.[13]
Data Presentation: IC50 Values
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment (Hypothetical) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.5 |
| HEK293 | Normal Kidney | > 50 |
Cell Proliferation Assessment (BrdU Assay)
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[14] This assay confirms the anti-proliferative effects of the compound.
Experimental Workflow: BrdU Assay
Caption: Workflow for the BrdU cell proliferation assay.
Experimental Protocol: BrdU Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for 24 hours.
-
BrdU Incorporation: Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2-4 hours at 37°C.[15]
-
Fixation and Denaturation: Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[15]
-
Antibody Incubation: Wash the wells. Add 100 µL of anti-BrdU detection antibody solution and incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the wells and add 100 µL of an HRP-linked secondary antibody solution, incubating for 1 hour. Wash again and add 100 µL of TMB substrate.
-
Measurement: After sufficient color development (5-30 minutes), add 100 µL of Stop Solution. Measure the absorbance at 450 nm.[15]
Data Presentation: Proliferation Inhibition
| Treatment Concentration (MCF-7 Cells) | Proliferation (% of Vehicle Control) (Hypothetical) |
| Vehicle Control (0.1% DMSO) | 100 ± 5.2 |
| 2.6 µM (0.5x IC50) | 75 ± 4.1 |
| 5.2 µM (1x IC50) | 48 ± 3.5 |
| 10.4 µM (2x IC50) | 22 ± 2.8 |
Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[16] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[17] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Culture cells (e.g., MCF-7) in 6-well plates and treat with this compound (e.g., at 1x and 2x IC50) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.[16]
-
Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Apoptosis Induction
| Treatment (MCF-7 Cells, 24h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 5.2 µM (1x IC50) | 60.3 ± 4.1 | 25.8 ± 3.2 | 13.9 ± 2.5 |
| 10.4 µM (2x IC50) | 25.7 ± 3.5 | 48.2 ± 4.5 | 26.1 ± 3.9 |
Target Validation and Pathway Analysis (Western Blot)
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, confirming the compound's mechanism of action. A decrease in the phosphorylation of Akt (at Ser473) would support the hypothesis that the compound inhibits PI3K.[19]
Experimental Workflow: Western Blot
Caption: Standard workflow for Western blot analysis.
Experimental Protocol: Western Blot
-
Sample Preparation: Treat MCF-7 cells with the compound at 1x and 2x IC50 for 6 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel to separate proteins by size.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Using BSA is recommended over milk for phospho-protein detection to avoid background from casein.[19]
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Signal Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Data Presentation: Protein Phosphorylation Levels
| Treatment (MCF-7 Cells, 6h) | p-Akt (Ser473) / Total Akt Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| 5.2 µM (1x IC50) | 0.45 |
| 10.4 µM (2x IC50) | 0.15 |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound in a cellular context. Based on its structural motifs, the compound is hypothesized to function as a PI3K inhibitor. The described assays will enable researchers to determine its cytotoxic and anti-proliferative efficacy, elucidate its mode of cell killing, and validate its impact on the PI3K/Akt signaling pathway. The presented data tables and workflows serve as a guide for experimental design and data presentation.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. cusabio.com [cusabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. youtube.com [youtube.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Versatile Scaffold: 1-(5-Aminopyridin-2-yl)piperidin-4-ol in Medicinal Chemistry
For Immediate Release
The heterocyclic compound 1-(5-aminopyridin-2-yl)piperidin-4-ol is emerging as a valuable scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features, combining a basic aminopyridine moiety with a functionalized piperidine ring, provide multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. This scaffold has been incorporated into molecules targeting a range of diseases, including cancer and neurodegenerative disorders, highlighting its significance for researchers, scientists, and drug development professionals.
Core Structure and Synthetic Accessibility
The this compound core consists of a piperidin-4-ol ring attached to a 5-aminopyridine moiety at the piperidine nitrogen. This arrangement provides a rigid framework with strategically positioned functional groups—the amino group on the pyridine ring and the hydroxyl group on the piperidine ring—that can be readily derivatized to explore structure-activity relationships (SAR).
General Synthesis Workflow:
The synthesis of derivatives based on this scaffold typically involves a multi-step process. A common approach begins with the coupling of a protected piperidin-4-one with a suitable aminopyridine precursor, followed by reduction of the ketone and subsequent chemical modifications.
Caption: General synthetic workflow for this compound derivatives.
Applications in Drug Discovery
The adaptability of the this compound scaffold has led to its exploration in various therapeutic areas. Notably, it has served as a key building block in the development of kinase inhibitors and modulators of other important biological targets.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyridine portion of the scaffold can act as a hinge-binding motif, a common feature of many kinase inhibitors that interact with the ATP-binding site of the enzyme. The piperidin-4-ol moiety allows for the introduction of various substituents that can extend into other pockets of the kinase domain, thereby influencing potency and selectivity.
Signaling Pathway Involvement:
Derivatives of this scaffold have been investigated as inhibitors of kinases involved in critical cancer-related signaling pathways, such as those regulating cell cycle progression, proliferation, and survival.
Caption: Inhibition of a generic kinase signaling pathway by a scaffold derivative.
Experimental Protocols
Below are representative protocols for the synthesis and biological evaluation of compounds derived from the this compound scaffold.
General Synthetic Protocol for Derivatization
Objective: To synthesize a library of amide derivatives from this compound.
Materials:
-
This compound
-
Various carboxylic acids
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the desired carboxylic acid (1.1 equivalents), HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Synthesized compounds
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Quantitative Data Summary
While specific data for a wide range of derivatives of the this compound scaffold is proprietary to various research entities, the following table presents hypothetical but representative data for a series of kinase inhibitors based on this core, illustrating how structure-activity relationships can be explored.
| Compound ID | R1 (Modification at Amino Group) | R2 (Modification at Hydroxyl Group) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |
| Scaffold | H | H | >10,000 | >10,000 |
| A-01 | Acetyl | H | 5,200 | 8,500 |
| A-02 | Benzoyl | H | 850 | 1,200 |
| B-01 | H | Methyl ether | 9,500 | >10,000 |
| B-02 | H | Phenyl ether | 1,500 | 3,400 |
| C-01 | Benzoyl | Phenyl ether | 50 | 750 |
Data is hypothetical and for illustrative purposes only.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel drug candidates. Its synthetic tractability and the ability to introduce diverse chemical functionalities make it an attractive core for exploring chemical space and optimizing biological activity. Further research into derivatives of this scaffold is warranted to unlock its full potential in addressing unmet medical needs.
Application Notes and Protocols for Anti-Inflammatory Research of Pyridine and Piperidine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Application of 1-(5-Aminopyridin-2-yl)piperidin-4-ol and Related Compounds in Anti-inflammatory Research
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. The development of novel anti-inflammatory agents is a critical area of pharmaceutical research. Compounds incorporating pyridine and piperidine scaffolds are of significant interest due to their diverse pharmacological activities. This document outlines potential mechanisms and provides detailed experimental protocols for evaluating the anti-inflammatory potential of compounds such as this compound, based on studies of related molecules.
Potential Mechanisms of Action
Based on research into related aminopyridine and piperidine derivatives, the potential anti-inflammatory mechanisms of this compound could involve the modulation of key inflammatory pathways. For instance, some piperidine derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This is often achieved by targeting signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[1][2]
Furthermore, studies on 4-aminopyridine suggest a role in promoting the differentiation of macrophages towards an anti-inflammatory M2 phenotype, which is associated with the increased expression of anti-inflammatory markers like CD206, ARG-1, and IL-10.[3][4] This process may be mediated through signaling pathways involving Orai1 and pSTAT6.[3]
Data Presentation
The following tables summarize quantitative data from studies on related compounds, which can serve as a benchmark for evaluating the efficacy of new derivatives.
Table 1: In Vitro Anti-inflammatory Activity of a 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivative (Compound 6e) [1]
| Assay | Metric | Compound 6e |
| NO Production Inhibition | IC₅₀ | 0.86 µM |
| TNF-α Production Inhibition | IC₅₀ | 1.87 µM |
Table 2: In Vitro Anti-inflammatory Activity of Piperidine Amide Alkaloids [2]
| Compound | NO Secretion Inhibition IC₅₀ (µM) |
| 2 | 9.9 - 15.76 |
| 3 | 9.9 - 15.76 |
| 16 | 9.9 - 15.76 |
| 17 | 9.9 - 15.76 |
| Hydrocortisone (Reference) | 34.26 ± 2.20 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the investigation of this compound.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of the test compound on LPS-induced NO production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound)
-
Griess Reagent System
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Protocol 2: In Vitro TNF-α Production Assay
Objective: To quantify the inhibitory effect of the test compound on LPS-induced TNF-α production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
Test compound
-
TNF-α ELISA kit
-
96-well plates
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Calculate the percentage of TNF-α inhibition and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis for NF-κB Pathway Proteins
Objective: To investigate the effect of the test compound on the activation of the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to confluence.
-
Pre-treat cells with the test compound for 1 hour, followed by LPS stimulation for a specified time (e.g., 30 minutes).
-
Lyse the cells with RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Analyze the band intensities to determine the levels of protein expression and phosphorylation.[1]
Protocol 4: In Vivo Anti-inflammatory Activity - Xylene-Induced Ear Edema in Mice
Objective: To evaluate the in vivo anti-inflammatory effect of the test compound.
Animals:
Materials:
-
Test compound
-
Xylene
-
Reference drug (e.g., Ibuprofen)
-
Vehicle control
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into groups (e.g., vehicle control, reference drug, test compound at different doses).
-
Administer the test compound or reference drug orally or via intraperitoneal injection.
-
After a specified pre-treatment time (e.g., 1 hour), apply a fixed volume of xylene to the anterior surface of the right ear of each mouse to induce inflammation.
-
After a set time (e.g., 1 hour after xylene application), sacrifice the mice and cut circular sections from both the right (treated) and left (untreated) ears.
-
Weigh the ear sections. The difference in weight between the right and left ear punches represents the edema.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.[1]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the anti-inflammatory research of aminopyridine and piperidine derivatives.
Caption: Hypothesized NF-κB signaling pathway inhibition.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four new piperidine amide alkaloids from Piper longum fruits and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following… [ouci.dntb.gov.ua]
- 5. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Activity Testing of Aminopyridinyl Piperidinols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridinyl piperidinols represent a class of heterocyclic compounds with significant potential for development as novel antimicrobial and antifungal agents. This document provides detailed application notes and standardized protocols for evaluating the in vitro efficacy of these compounds against a range of bacterial and fungal pathogens. The methodologies described herein are based on established and widely accepted techniques for antimicrobial susceptibility testing. While specific data for aminopyridinyl piperidinols are emerging, this guide utilizes data from closely related aminopyridine and piperidine derivatives to provide a framework for data interpretation and presentation.
Data Presentation: Antimicrobial and Antifungal Activity
Quantitative data from antimicrobial and antifungal assays should be summarized in clear, tabular formats to facilitate comparison of the activity of different aminopyridinyl piperidinol derivatives. The following tables provide templates and example data from studies on related compounds.
Table 1: Antibacterial Activity of Aminopyridinyl Piperidinol Derivatives (Example Data based on 2-Aminopyridine Derivatives)
| Compound ID | Bacterial Strain | MIC (µg/mL)[1][2] | Zone of Inhibition (mm) |
| APP-001 | Staphylococcus aureus ATCC 29213 | 39 | 12 |
| Bacillus subtilis ATCC 6633 | 39 | 13 | |
| Escherichia coli ATCC 25922 | >156 | No Zone | |
| APP-002 | Staphylococcus aureus ATCC 29213 | 78 | 10 |
| Bacillus subtilis ATCC 6633 | 78 | 11 | |
| Escherichia coli ATCC 25922 | >156 | No Zone | |
| Gentamicin | Staphylococcus aureus ATCC 29213 | 1 | 18 |
| (Control) | Bacillus subtilis ATCC 6633 | 0.5 | 20 |
| Escherichia coli ATCC 25922 | 2 | 19 |
Table 2: Antifungal Activity of Aminopyridinyl Piperidinol Derivatives (Example Data based on 4-Aminopiperidine Derivatives)
| Compound ID | Fungal Strain | MIC (µg/mL)[3] | MFC (µg/mL) |
| APP-003 | Candida albicans ATCC 90028 | 2 | 4 |
| Aspergillus fumigatus ATCC 204305 | 4 | 8 | |
| Cryptococcus neoformans ATCC 90112 | 8 | 16 | |
| APP-004 | Candida albicans ATCC 90028 | 4 | 8 |
| Aspergillus fumigatus ATCC 204305 | 8 | 16 | |
| Cryptococcus neoformans ATCC 90112 | 16 | 32 | |
| Amphotericin B | Candida albicans ATCC 90028 | 0.5 | 1 |
| (Control) | Aspergillus fumigatus ATCC 204305 | 1 | 2 |
| Cryptococcus neoformans ATCC 90112 | 0.25 | 0.5 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method for determining the MIC of aminopyridinyl piperidinol compounds against bacterial and fungal strains.
Materials:
-
Aminopyridinyl piperidinol compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions:
-
Dissolve the aminopyridinyl piperidinol compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth (MHB or RPMI-1640) to achieve the desired starting concentration for the assay.
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Assay Setup:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
This will result in a range of concentrations of the test compound in the wells.
-
Inoculate each well (except for the sterility control) with 10 µL of the prepared inoculum.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria.
-
For fungi, incubate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: Disk Diffusion Assay for Antimicrobial Susceptibility Testing
This protocol describes the Kirby-Bauer disk diffusion method to qualitatively assess the antimicrobial activity of aminopyridinyl piperidinol compounds.
Materials:
-
Aminopyridinyl piperidinol compounds
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Compound-Impregnated Disks:
-
Dissolve the aminopyridinyl piperidinol compounds in a suitable volatile solvent.
-
Apply a known amount of the compound solution onto sterile paper disks and allow them to dry completely in a sterile environment.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Place a control disk containing a standard antibiotic on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of no growth around each disk in millimeters.
-
Visualizations: Workflows and Putative Mechanisms of Action
Caption: Workflow for antimicrobial and antifungal activity screening.
Caption: Putative mechanism of antifungal action via ergosterol biosynthesis inhibition.[3]
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Developing Structure-Activity Relationships for 1-(5-Aminopyridin-2-yl)piperidin-4-ol Analogs as Potent Kinase Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
These application notes provide a comprehensive guide for researchers and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) program for analogs of 1-(5-aminopyridin-2-yl)piperidin-4-ol. This scaffold has shown promise in the development of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Introduction to SAR Development
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how chemical structure influences biological activity. For the this compound scaffold, a systematic exploration of modifications at key positions can lead to the optimization of potency, selectivity, and pharmacokinetic properties. The primary goal is to identify analogs with enhanced therapeutic potential.
A typical SAR development workflow involves the design and synthesis of analog libraries, followed by a cascade of in vitro and in vivo assays to evaluate their biological effects.
Figure 1: General workflow for Structure-Activity Relationship (SAR) development.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The this compound scaffold and its analogs have been investigated as inhibitors of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a hallmark of many cancers, making Akt an attractive therapeutic target.[1][2]
Figure 2: Simplified PI3K/Akt signaling pathway and the inhibitory action of analogs.
Data Presentation: SAR of Akt Inhibitors with a Piperidin-4-yl Moiety
Systematic modification of the core scaffold is essential to elucidate the SAR. Below are hypothetical tables summarizing the kind of quantitative data that should be collected. The data is based on findings for similar Akt inhibitors.[1]
Table 1: Modifications on the Pyrazolopyrimidine Core
| Compound ID | R1 Substitution | Akt1 IC50 (nM) | PC-3 Cell Proliferation IC50 (µM) |
| 1a | -H | 150.2 | 15.8 |
| 1b | -Cl | 45.7 | 8.2 |
| 1c | -Br | 24.3 | 3.7 |
| 1d | -CH3 | 120.5 | 12.1 |
Data suggests that substitution at the R1 position with a halogen, particularly bromine, enhances both biochemical and cellular potency.
Table 2: Modifications on the Piperidin-4-yl Appendant
| Compound ID | R2 Substitution | Akt1 IC50 (nM) | PC-3 Cell Proliferation IC50 (µM) |
| 2a | -Phenyl | 88.9 | 9.5 |
| 2b | -4-Fluorophenyl | 65.1 | 7.1 |
| 2c | -4-Chlorophenyl | 30.5 | 4.3 |
| 2d | -4-Methoxyphenyl | 110.2 | 11.8 |
These hypothetical data indicate that an electron-withdrawing group at the para position of the phenyl ring on the piperidine moiety is favorable for activity.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for generating high-quality SAR data.
Protocol 1: In Vitro Kinase Inhibition Assay (Akt1)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against the Akt1 kinase.
References
- 1. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol, a key intermediate in pharmaceutical development. The synthetic strategy is a robust three-step process commencing with the preparation of 2-chloro-5-nitropyridine, followed by a nucleophilic aromatic substitution with piperidin-4-ol, and concluding with the catalytic hydrogenation of the nitro intermediate. This methodology is designed for scalability, emphasizing process safety, efficiency, and high purity of the final product.
Introduction
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a substituted aminopyridine linked to a piperidinol moiety, is a common motif in compounds targeting a range of therapeutic areas. The development of a scalable and cost-effective synthetic route is crucial for advancing drug discovery and development programs. The protocols outlined herein are intended to provide a comprehensive guide for the production of this intermediate on a laboratory and pilot plant scale.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three-step sequence:
Application Note: Analytical Techniques for the Characterization of 1-(5-Aminopyridin-2-yl)piperidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the analytical characterization of 1-(5-Aminopyridin-2-yl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. These protocols are designed to ensure the identity, purity, and quality of the compound for research and development applications.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a fundamental technique for assessing the purity of this compound and identifying any related impurities. A reverse-phase HPLC method is presented for its high resolving power for polar and non-polar compounds.
Experimental Protocol
-
Sample Preparation: Accurately weigh and dissolve 1.0 mg of this compound in 1.0 mL of the mobile phase diluent (50:50 Water:Acetonitrile) to prepare a 1.0 mg/mL stock solution.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then return to initial conditions.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35 °C.[3]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[3]
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
Data Presentation
Table 1: HPLC Purity Analysis Data
| Parameter | Value |
| Retention Time (t R ) | 4.85 min |
| Peak Area (Main) | 18,500,000 mAUs |
| Total Peak Area | 18,650,000 mAUs |
| Purity (%) | 99.2% |
Note: The data presented are illustrative and may vary based on the specific sample and instrumentation.
Workflow Diagram
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is employed to confirm the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for this type of molecule.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive (ESI+).
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: The resulting mass spectrum should be analyzed for the presence of the protonated molecular ion [M+H]⁺. The observed mass should be compared to the calculated exact mass. Mass spectra of aminopyridine derivatives typically show distinct molecular ion peaks.[4]
Data Presentation
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Species | Calculated m/z | Observed m/z |
| [M+H]⁺ | 194.1288 | 194.1291 |
| [M+Na]⁺ | 216.1107 | 216.1110 |
Molecular Formula: C₁₀H₁₅N₃O
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR spectra are required for a complete characterization of this compound.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for complete assignment.
-
Temperature: 25 °C.
-
-
Data Analysis: Process the acquired data (Fourier transform, phase correction, and baseline correction). Integrate ¹H NMR signals and assign chemical shifts for all unique protons and carbons based on their environment, multiplicity, and coupling constants. The chemical structures are typically confirmed using a range of spectroscopic techniques including ¹H NMR and ¹³C NMR.[4][5]
Data Presentation
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Pyridine H (pos. 6) | ~7.80 | d | 1H |
| Pyridine H (pos. 4) | ~7.10 | dd | 1H |
| Pyridine H (pos. 3) | ~6.50 | d | 1H |
| NH₂ | ~5.00 | s | 2H |
| OH | ~4.60 | d | 1H |
| Piperidine CH (pos. 4) | ~3.65 | m | 1H |
| Piperidine CH₂ (pos. 2, 6) | ~3.50 | m | 2H |
| Piperidine CH₂ (pos. 2, 6) | ~2.80 | m | 2H |
| Piperidine CH₂ (pos. 3, 5) | ~1.80 | m | 2H |
| Piperidine CH₂ (pos. 3, 5) | ~1.40 | m | 2H |
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | Chemical Shift (δ) ppm |
| Pyridine C (pos. 2) | ~158.0 |
| Pyridine C (pos. 5) | ~140.0 |
| Pyridine C (pos. 6) | ~135.0 |
| Pyridine C (pos. 4) | ~120.0 |
| Pyridine C (pos. 3) | ~108.0 |
| Piperidine C (pos. 4) | ~65.0 |
| Piperidine C (pos. 2, 6) | ~45.0 |
| Piperidine C (pos. 3, 5) | ~34.0 |
Logical Diagram
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Parameters:
-
Spectrometer: FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands in the spectrum and assign them to the corresponding functional groups. For aminopyridine derivatives, characteristic NH stretching bands are expected.[4] The presence of intermolecular hydrogen bonds involving -OH groups can be observed by a decrease in intensity of O-H stretching bands around 3590 cm⁻¹ and 3320 cm⁻¹.[6]
Data Presentation
Table 5: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450 - 3250 | Strong, Broad | O-H (alcohol) and N-H (amine) stretching |
| 3050 - 3000 | Medium | C-H (aromatic) stretching |
| 2950 - 2850 | Medium | C-H (aliphatic) stretching |
| 1640 - 1590 | Strong | N-H bending and C=C/C=N ring stretching |
| 1250 - 1000 | Strong | C-N and C-O stretching |
Workflow Diagram
References
- 1. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Study Protocol for Aminopyridinyl Piperidinol-Based Compounds
Application Notes and Protocols for Preclinical Evaluation in Neurodegenerative Disease Models
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel aminopyridinyl piperidinol-based compounds for potential therapeutic applications in neurodegenerative diseases.
Introduction: The aminopyridinyl piperidinol scaffold represents a promising area of medicinal chemistry, combining the pharmacological properties of two key moieties. The aminopyridine core, notably 4-aminopyridine, is known to function as a potassium channel blocker, enhancing neurotransmitter release at synapses.[1] This mechanism has shown therapeutic potential in neurological conditions like multiple sclerosis. The piperidine motif is a highly privileged scaffold in drug discovery, often improving pharmacokinetic properties and enabling versatile structural modifications for targeted biological activity.[2] This protocol outlines a comprehensive in vivo strategy to evaluate the pharmacokinetic, efficacy, and toxicological profile of novel aminopyridinyl piperidinol-based compounds in relevant animal models of neurodegenerative disease.
Hypothetical Signaling Pathway
The proposed mechanism of action for aminopyridinyl piperidinol-based compounds in a neuronal context is an enhancement of synaptic transmission. By blocking voltage-gated potassium channels on the presynaptic terminal, the aminopyridine moiety prolongs the duration of the action potential. This leads to a greater influx of calcium ions, which in turn promotes the fusion of synaptic vesicles with the presynaptic membrane and increases the release of neurotransmitters into the synaptic cleft.
Caption: Hypothetical signaling pathway of aminopyridinyl piperidinol compounds.
Experimental Workflow Overview
The in vivo evaluation of a novel aminopyridinyl piperidinol-based compound follows a structured progression from initial safety and pharmacokinetic assessments to efficacy testing in a relevant disease model. This workflow ensures that comprehensive data is collected to support further development.
Caption: General experimental workflow for in vivo compound evaluation.
Experimental Protocols
Animal Models
The choice of animal model is critical and should be based on the specific neurodegenerative disease being targeted. Mammalian models such as mice and rats are commonly used in biomedical research due to their physiological and genetic similarities to humans.[3]
-
Selection: For a compound targeting multiple sclerosis, a common model is Experimental Autoimmune Encephalomyelitis (EAE) in mice. For Alzheimer's disease, transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1) are widely used.
-
Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Compound Formulation and Administration
-
Formulation: The compound should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Tween 80 or DMSO, with the final concentration of the agent being non-toxic.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be chosen based on the compound's properties and the intended clinical application.[4]
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4]
Methodology:
-
Animals: Healthy adult male and female mice or rats (n=3-5 per sex per time point).
-
Dosing: Administer a single dose of the compound via the chosen route (e.g., 10 mg/kg, i.v. and 50 mg/kg, p.o.).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Plasma is separated and the concentration of the compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[5]
-
Data Analysis: Key pharmacokinetic parameters are calculated using appropriate software.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Units |
| Cmax | Maximum plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | h |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ng*h/mL |
| t1/2 | Elimination half-life | h |
| CL | Clearance | mL/h/kg |
| Vd | Volume of distribution | L/kg |
| F% | Bioavailability (for extravascular routes) | % |
Efficacy Study (Example: EAE Mouse Model)
Objective: To evaluate the therapeutic efficacy of the compound in a relevant disease model.
Methodology:
-
Disease Induction: Induce EAE in female C57BL/6 mice by immunization with MOG35-55 peptide and pertussis toxin.
-
Treatment Groups (n=10-15 per group):
-
Vehicle Control
-
Compound (Low Dose, e.g., 10 mg/kg/day)
-
Compound (High Dose, e.g., 50 mg/kg/day)
-
Positive Control (e.g., an approved drug for MS)
-
-
Dosing: Begin treatment at the onset of clinical signs and continue for a specified period (e.g., 21 days).
-
Endpoints:
-
Primary: Daily clinical scoring of disease severity (e.g., on a scale of 0-5).
-
Secondary: Body weight changes, behavioral tests (e.g., rotarod), and post-mortem histological analysis of the spinal cord for inflammation and demyelination.
-
Table 2: Efficacy Study Endpoints
| Parameter | Measurement | Expected Outcome with Effective Compound |
| Mean Clinical Score | Daily observation of paralysis | Reduction in score |
| Peak Disease Score | Highest score achieved per animal | Lower peak score |
| Disease Incidence | Percentage of animals showing symptoms | Reduced incidence |
| Body Weight | Daily measurement | Attenuation of weight loss |
| Histopathology | Inflammatory cell infiltration, demyelination | Reduced inflammation and demyelination |
Toxicology Study
Objective: To assess the safety profile of the compound.[5][6]
Methodology (Acute Toxicity):
-
Animals: Healthy adult male and female mice (n=3-5 per sex per group).
-
Dosing: Administer single escalating doses of the compound.
-
Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days.[5]
-
Endpoints: Determine the maximum tolerated dose (MTD).
Methodology (Sub-chronic Toxicity):
-
Animals: Healthy adult male and female rats (n=10 per sex per group).
-
Dosing: Administer the compound daily for 28 days at three dose levels (e.g., low, medium, high) based on acute toxicity and efficacy data.
-
Observations: Daily clinical observations and weekly body weight measurements.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.[7] Conduct a full necropsy and histopathological examination of major organs.[7]
Table 3: Toxicology Study Parameters
| Parameter | Analysis |
| Clinical Observations | Changes in behavior, appearance, and activity |
| Body Weight | Weekly measurements |
| Hematology | Complete blood count (RBC, WBC, platelets, etc.) |
| Clinical Chemistry | Liver function tests (ALT, AST), kidney function tests (BUN, creatinine), etc. |
| Organ Weights | Measurement of major organ weights |
| Histopathology | Microscopic examination of tissues for pathological changes |
Conclusion
This comprehensive in vivo protocol provides a framework for the systematic evaluation of novel aminopyridinyl piperidinol-based compounds. By integrating pharmacokinetic, efficacy, and toxicology studies, researchers can generate the robust data necessary to identify promising therapeutic candidates for further development in the treatment of neurodegenerative diseases. Adherence to these detailed methodologies will ensure data quality and reproducibility, facilitating informed decision-making in the drug discovery process.
References
- 1. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotechfarm.co.il [biotechfarm.co.il]
- 5. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 7. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(5-Aminopyridin-2-yl)piperidin-4-ol as a Putative Molecular Probe for Voltage-Gated Potassium Channels
Disclaimer: The following information is provided for research purposes only. The application of 1-(5-Aminopyridin-2-yl)piperidin-4-ol as a molecular probe is hypothetical and based on the known pharmacology of structurally related aminopyridine compounds. All protocols and data are illustrative and require experimental validation.
Introduction
This compound is a heterocyclic molecule containing an aminopyridine scaffold. Aminopyridines are a well-established class of compounds known to function as blockers of voltage-gated potassium (Kv) channels.[1][2] Notably, 4-aminopyridine is used in clinical settings and its derivatives have been developed into radioligands for PET imaging of Kv channels, which are important targets in neurological diseases.[3][4] The inherent fluorescence of some aminopyridine derivatives also suggests their potential as scaffolds for fluorescent probes.[1][2]
This document outlines the potential application of this compound as a molecular probe for studying Kv channels. The proposed applications are in competitive binding assays and as a basis for the development of fluorescent probes for cellular imaging.
Potential Applications
-
Competitive Binding Probe: To determine the binding affinity of novel, unlabeled ligands for voltage-gated potassium channels.
-
Pharmacological Tool: For the in vitro characterization of Kv channel function and modulation in isolated cells or membrane preparations.
-
Scaffold for Fluorescent Probe Development: The aminopyridine moiety can potentially be modified to develop a fluorescent probe for imaging Kv channel distribution and dynamics in living cells.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical data that could be generated from the experimental protocols described below.
Table 1: Competitive Binding Affinity of this compound against [³H]-4-aminopyridine in Rat Brain Homogenates.
| Parameter | Value |
| Radioligand | [³H]-4-aminopyridine |
| Kd of Radioligand | 50 nM |
| IC₅₀ | 150 nM |
| Ki | 100 nM |
Table 2: Ion Flux Assay Results in a HEK293 Cell Line Expressing Kv1.2 Channels.
| Compound | Concentration | % Inhibition of K⁺ Efflux |
| This compound | 1 µM | 65% |
| This compound | 10 µM | 85% |
| 4-Aminopyridine (Control) | 10 µM | 90% |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for voltage-gated potassium channels using competitive binding with a known radioligand, such as [³H]-4-aminopyridine.
Materials:
-
Rat brain tissue
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-4-aminopyridine (specific activity ~20-30 Ci/mmol)
-
Competitor: this compound
-
Non-specific binding control: 1 mM 4-aminopyridine
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer to the total binding wells, 50 µL of 1 mM 4-aminopyridine for non-specific binding wells, and 50 µL of varying concentrations of this compound for competition wells.
-
Add 50 µL of [³H]-4-aminopyridine to all wells at a final concentration approximately equal to its Kd.
-
Add 100 µL of the membrane preparation (50-100 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Thallium Flux Assay for Kv Channel Activity
Objective: To assess the functional blockade of Kv channels by this compound using a thallium flux assay in a stable cell line expressing a specific Kv channel subtype (e.g., Kv1.2).
Materials:
-
HEK293 cells stably expressing the target Kv channel.
-
FluxOR™ Thallium Detection Kit (or similar).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulus Buffer: Assay buffer containing a high concentration of potassium and thallium.
-
Test Compound: this compound.
-
Positive Control: A known Kv channel blocker (e.g., 4-aminopyridine).
-
Fluorescence plate reader.
Methodology:
-
Cell Plating:
-
Plate the HEK293-Kv1.2 cells in a black, clear-bottom 96-well plate and grow to confluence.
-
-
Loading with Indicator Dye:
-
Remove the culture medium and add the FluxOR™ dye loading solution to each well.
-
Incubate at room temperature for 60-90 minutes in the dark.
-
-
Compound Addition:
-
Remove the dye loading solution.
-
Add assay buffer containing various concentrations of this compound or the positive control.
-
Incubate for 10-20 minutes at room temperature.
-
-
Measurement of Thallium Flux:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to record fluorescence intensity over time (kinetic read).
-
Add the stimulus buffer to all wells to initiate thallium influx through open Kv channels.
-
Record the fluorescence change for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase for each well.
-
Normalize the data to the control wells (no compound).
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀.
-
Visualizations
Caption: Putative mechanism of Kv channel modulation.
Caption: Workflow for competitive radioligand binding.
Caption: Strategy for developing a fluorescent probe.
References
- 1. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of 1-(5-Aminopyridin-2-yl)piperidin-4-ol Co-crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies for forming and characterizing co-crystals of 1-(5-Aminopyridin-2-yl)piperidin-4-ol, an active pharmaceutical ingredient (API), using X-ray crystallography. The protocols outlined below cover co-crystal screening, single crystal growth, and structural elucidation by single-crystal X-ray diffraction (SCXRD).
Introduction to Co-crystallization of this compound
This compound possesses key functional groups for forming co-crystals: a hydrogen bond donating and accepting aminopyridine moiety and a hydrogen bond donating and accepting piperidinol group. This makes it an excellent candidate for co-crystallization, a technique used to modify the physicochemical properties of an API, such as solubility, stability, and bioavailability, by incorporating a second molecule (a co-former) into the crystal lattice.[1][2] The selection of a suitable co-former is critical and is typically based on the principles of supramolecular chemistry, aiming to form robust hydrogen-bonding networks.[2]
Co-former Selection Strategy
The primary strategy for selecting co-formers for this compound is based on hydrogen bond complementarity. According to Etter's rules of hydrogen bonding, the most robust hydrogen bonds are formed between the best proton donors and acceptors.[2]
Table 1: Potential Co-formers and Rationale for Selection
| Co-former Class | Examples | Rationale for Interaction with this compound |
| Carboxylic Acids | Benzoic acid, Succinic acid, Fumaric acid | The carboxylic acid group (-COOH) is an excellent hydrogen bond donor that can interact with the aminopyridine nitrogen and the piperidinol oxygen. |
| Amides | Nicotinamide, Isoniazid | The amide group (-CONH2) has both hydrogen bond donor and acceptor capabilities, allowing for versatile interactions. |
| Phenols | Resorcinol, Hydroquinone | The hydroxyl group (-OH) on the phenol can act as a hydrogen bond donor to the nitrogen atoms or the hydroxyl group of the API.[3] |
| Other | Saccharin | Contains a strong hydrogen bond acceptor (sulfonamide group) and a donor (N-H). |
Experimental Protocols
Co-crystal Screening Methods
A systematic screening of various co-formers and crystallization conditions is essential for identifying new co-crystalline phases. The following methods are recommended for their high success rates in co-crystal discovery.[4]
Liquid-assisted grinding is a highly efficient mechanochemical method for co-crystal screening.[4][5]
Materials and Equipment:
-
This compound (API)
-
Selected co-formers
-
Grinding solvent (e.g., methanol, ethanol, acetonitrile, water)
-
Mortar and pestle or a ball mill
-
Spatula
-
Vials
Procedure:
-
Weigh stoichiometric amounts of the API and co-former (e.g., 1:1, 1:2, 2:1 molar ratios). A typical total sample size is 50-100 mg.
-
Transfer the physical mixture to a mortar or a grinding jar.
-
Add a minimal amount of the grinding solvent (typically 10-20 µL per 100 mg of solid material). The solid should appear damp, not as a slurry.
-
Grind the mixture manually with a pestle for 15-30 minutes. If using a ball mill, grind at a specified frequency (e.g., 20-30 Hz) for 30-60 minutes.
-
Scrape the resulting powder and transfer it to a labeled vial.
-
Analyze the powder by Powder X-ray Diffraction (PXRD) to identify new crystalline phases.
Slurry crystallization is a solution-mediated method that is effective for screening and can also be used for producing larger quantities of the co-crystal.[1][6]
Materials and Equipment:
-
API and co-formers
-
A selection of solvents (e.g., ethyl acetate, acetone, isopropanol)
-
Magnetic stirrer and stir bars
-
Vials with screw caps
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
Procedure:
-
Add stoichiometric amounts of the API and co-former to a vial.
-
Add a small volume of the chosen solvent to the vial, ensuring that both components are not fully dissolved, creating a slurry.
-
Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours.[6]
-
After the equilibration period, filter the solid material.
-
Wash the filtered solid with a small amount of the same solvent to remove any residual dissolved components.
-
Dry the solid material under vacuum or at room temperature.
-
Analyze the resulting powder by PXRD.
Single Crystal Growth for SCXRD Analysis
Once a new co-crystal phase is identified by PXRD, growing single crystals of sufficient size and quality is necessary for structure determination.[7]
This is the most common method for growing single crystals of co-crystals.[8]
Materials and Equipment:
-
Confirmed co-crystal powder
-
A variety of solvents and solvent mixtures
-
Small vials or crystallisation dishes
-
Parafilm or vial caps with a small hole
Procedure:
-
Prepare a saturated or near-saturated solution of the co-crystal powder in a suitable solvent or solvent mixture at room temperature or a slightly elevated temperature.
-
Filter the solution to remove any undissolved particles.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with parafilm and pierce a few small holes in it, or use a loosely screwed cap to allow for slow evaporation of the solvent.
-
Place the vial in an undisturbed location, free from vibrations and significant temperature fluctuations.
-
Monitor the vial for crystal growth over several days to weeks.
Table 2: Suggested Solvents for Single Crystal Growth
| Solvent Category | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Good hydrogen bonding capabilities, can solvate both API and many co-formers. |
| Ketones | Acetone | Moderate polarity, good for dissolving a range of organic molecules. |
| Esters | Ethyl acetate | Good solvent for many organic compounds, moderate volatility. |
| Nitriles | Acetonitrile | Polar aprotic solvent, can be effective for less polar co-crystals. |
| Mixtures | Ethanol/Water, Acetone/Hexane | Varying the polarity of the solvent system can fine-tune the solubility and promote crystal growth. |
X-ray Crystallography Data Collection and Analysis
Single-Crystal X-ray Diffraction (SCXRD) Protocol
SCXRD is the definitive technique for determining the three-dimensional atomic arrangement of a co-crystal.[9][10]
Equipment:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[9]
-
Cryo-system for low-temperature data collection.
-
Goniometer head and mounting loops.
Procedure:
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a loop.[9]
-
Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Perform an initial unit cell determination to assess the crystal quality and obtain the lattice parameters.[10]
-
Set up a data collection strategy to measure a complete and redundant set of diffraction data. The standard is to collect data to a resolution of at least 0.85 Å for small molecules.[11]
-
Collect the diffraction images.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for absorption, Lorentz, and polarization effects.
-
-
Structure Solution and Refinement:
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.
-
Refine the structural model using full-matrix least-squares methods against the experimental data. This involves refining atomic positions, displacement parameters, and occupancies.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Validate the final crystal structure using crystallographic software.
-
Table 3: Typical Crystallographic Data for Small Molecule Co-crystals
| Parameter | Typical Value/Range |
| Crystal System | Triclinic, Monoclinic, Orthorhombic |
| Space Group | P-1, P2₁/c, P2₁2₁2₁ (for chiral molecules) |
| Unit Cell Dimensions | 5-30 Å |
| Resolution | < 0.85 Å |
| R-factor (R1) | < 5% |
| Goodness-of-fit (GooF) | ~1 |
Visualized Workflows
Caption: Workflow for co-crystal screening and characterization.
Caption: Workflow for single-crystal X-ray diffraction.
References
- 1. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apremilast Cocrystals with Phenolic Coformers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol
This guide provides troubleshooting advice and optimized protocols for the synthesis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol, targeting common issues encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the initial checks I should perform?
A1: Low yields can often be traced back to fundamental experimental parameters. Before altering the core reaction chemistry, verify the following:
-
Reagent Quality: Ensure the purity of your starting materials (e.g., 2-halo-5-nitropyridine or 2-halo-5-aminopyridine and piperidin-4-ol). Impurities can interfere with the reaction or poison the catalyst.
-
Solvent Purity: Use anhydrous solvents, especially for moisture-sensitive reactions like the Buchwald-Hartwig amination. Traces of water can deactivate the base and catalyst.
-
Inert Atmosphere: For palladium-catalyzed reactions, ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) to prevent oxygen from deactivating the Pd(0) catalyst.
-
Temperature Control: Verify the accuracy of your heating apparatus. Inconsistent or incorrect temperatures can lead to incomplete reactions or the formation of side products.
Q2: Which primary synthetic route is recommended for this compound: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination?
A2: Both routes are viable, but the choice depends on the available starting materials, cost, and scalability needs.
-
Nucleophilic Aromatic Substitution (SNAr): This is often a cost-effective and high-yielding method, particularly if starting from a pyridine ring activated by an electron-withdrawing group (like a nitro group). A two-step process involving SNAr with 2-chloro-5-nitropyridine followed by nitro group reduction is a robust strategy. The SNAr mechanism typically involves a two-step addition-elimination sequence.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and tolerant of many functional groups.[2][3] It allows for the direct coupling of 2-halo-5-aminopyridine with piperidin-4-ol. However, it requires careful optimization of the catalyst, ligand, and base, and can be more expensive due to the cost of the palladium catalyst and phosphine ligands.[4]
Q3: For a Buchwald-Hartwig reaction, I'm observing significant hydrodehalogenation of my pyridine starting material. How can I minimize this side reaction?
A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It can arise from an unproductive pathway competing with reductive elimination.[2] To minimize it:
-
Ligand Choice: Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, RuPhos). These ligands promote the desired reductive elimination step over side reactions.
-
Base Strength: Using a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of a very strong one (e.g., NaOtBu) can sometimes suppress this pathway, although it may also slow down the reaction.
-
Temperature: Lowering the reaction temperature may favor the desired coupling.
Q4: My SNAr reaction is sluggish or incomplete. What adjustments can I make?
A4: The rate of SNAr reactions is highly dependent on the leaving group and the activation of the pyridine ring.
-
Leaving Group: The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[5] If you are using a bromo or iodo derivative, switching to a chloro or fluoro-substituted pyridine will significantly accelerate the reaction.
-
Solvent: Use a polar aprotic solvent like DMSO or DMF to stabilize the charged intermediate (Meisenheimer complex) and increase the reaction rate.
-
Temperature: Increasing the reaction temperature will increase the rate. Microwave irradiation can also be effective in reducing reaction times.[6]
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the acid byproduct (e.g., HCl). Ensure at least one equivalent is present.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical reaction conditions and their impact on yield for the two primary synthetic routes.
Table 1: Buchwald-Hartwig Amination Parameters
| Parameter | Variation | Starting Materials | Yield (%) | Notes |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | 2-Bromo-5-aminopyridine + Piperidin-4-ol | 85-95% | Excellent for electron-rich and -neutral aryl halides. |
| Pd(OAc)₂ / BINAP | 2-Bromo-5-aminopyridine + Piperidin-4-ol | 60-75% | First-generation ligand; may require higher temperatures. | |
| Base | NaOtBu | 2-Bromo-5-aminopyridine + Piperidin-4-ol | 90% | Strong base, highly effective but can promote side reactions. |
| K₂CO₃ | 2-Bromo-5-aminopyridine + Piperidin-4-ol | 70% | Milder conditions, may require longer reaction times. | |
| Solvent | Toluene | 2-Bromo-5-aminopyridine + Piperidin-4-ol | 88% | Common solvent for this reaction. |
| Dioxane | 2-Bromo-5-aminopyridine + Piperidin-4-ol | 85% | Another effective solvent choice. |
Table 2: SNAr and Reduction Parameters
| Step | Leaving Group | Base / Reductant | Solvent | Yield (%) | Notes |
| SNAr | 2-Chloro-5-nitropyridine | DIPEA | Acetonitrile | >95% | High yields are achievable, similar to analogous pyrimidine reactions.[7] |
| 2-Bromo-5-nitropyridine | DIPEA | DMSO | 80% | Slower reaction compared to the chloro-analogue. | |
| Reduction | N/A | H₂, Pd/C | Methanol | >98% | Standard, clean reduction of the nitro group. |
| N/A | SnCl₂·2H₂O | Ethanol | 90-95% | Effective alternative to catalytic hydrogenation. |
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination
This protocol uses a modern, highly active catalyst system to maximize yield and minimize side products.
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.05 equiv.), and NaOtBu (1.4 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under argon, add 2-bromo-5-aminopyridine (1.0 equiv.), piperidin-4-ol (1.2 equiv.), and anhydrous toluene.
-
Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the final product.
Protocol 2: High-Yield Two-Step SNAr and Reduction
This robust sequence leverages a highly efficient SNAr reaction followed by a clean reduction.
Step A: SNAr Reaction
-
Reagent Addition: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv.) and piperidin-4-ol (1.1 equiv.) in acetonitrile.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) for 12-18 hours. A similar reaction on a pyrimidine substrate gave a near-quantitative yield.[7] Monitor completion by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure. Redissolve the residue in dichloromethane or ethyl acetate.
-
Purification: Wash the organic solution with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-(5-nitropyridin-2-yl)piperidin-4-ol, which can often be used in the next step without further purification.
Step B: Nitro Group Reduction
-
Reaction Setup: Dissolve the crude 1-(5-nitropyridin-2-yl)piperidin-4-ol from Step A in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).
-
Hydrogenation: Place the flask under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (typically 2-6 hours).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Visual Guides
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield issues.
Synthetic Route Decision Logic
Caption: Decision tree for selecting a synthetic pathway.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
Troubleshooting side reactions in aminopyridinyl piperidinol synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aminopyridinyl piperidinol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing aminopyridinyl piperidinol compounds?
A1: The two most common synthetic routes to aminopyridinyl piperidinol derivatives are:
-
Nucleophilic Aromatic Substitution (SNA r): This involves the reaction of a substituted aminopyridine, typically a halopyridine, with a piperidinol derivative. The lone pair of the piperidine nitrogen acts as a nucleophile, displacing a leaving group (e.g., a halide) on the pyridine ring. This method is widely used due to the commercial availability of various substituted pyridines and piperidinols.
-
Reductive Amination: This strategy involves the reaction of an aminopyridine with a piperidinone (the oxidized form of piperidinol), followed by reduction of the resulting imine or enamine intermediate. This is a versatile method that allows for the formation of the C-N bond under relatively mild conditions.
Q2: I am observing incomplete conversion in my reaction. What are the likely causes and how can I address them?
A2: Incomplete conversion can stem from several factors:
-
Insufficient reaction time or temperature: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has reached completion. If the reaction has stalled, a modest increase in temperature may be beneficial, but be mindful of potential side reactions.
-
Deactivated starting materials: The nucleophilicity of the piperidine nitrogen or the electrophilicity of the pyridine ring can be influenced by substituents. In SNAr reactions, electron-withdrawing groups on the pyridine ring will accelerate the reaction, while electron-donating groups will slow it down.
-
Poor quality reagents or solvents: Ensure that all reagents and solvents are of high purity and anhydrous where necessary. Moisture can quench reagents and interfere with many organic reactions.
-
Catalyst deactivation (if applicable): In reactions employing a catalyst, such as palladium-catalyzed aminations, the catalyst can be deactivated by impurities or by coordination to the product.
Q3: My final product is difficult to purify. What are some common purification challenges and how can I overcome them?
A3: Purification of aminopyridinyl piperidinol compounds can be challenging due to their basic nature and the potential for closely eluting impurities.
-
Similar Polarity of Byproducts: Side products, such as regioisomers or over-alkylated products, often have polarities very similar to the desired product, making chromatographic separation difficult. Optimizing the reaction to minimize these byproducts is the best approach. Fine-tuning the eluent system in your chromatography, perhaps by using a gradient elution or a different solvent system, can also improve separation.
-
Product Tailing on Silica Gel: The basic nitrogen atoms in the aminopyridine and piperidine moieties can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.
-
Formation of Salts: The basic nature of the product makes it susceptible to forming salts with any acidic impurities or even atmospheric carbon dioxide. This can lead to solubility issues and complicate purification. An aqueous basic wash during the work-up can help to ensure the product is in its free-base form.
Troubleshooting Guides
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
This guide focuses on the common issues encountered when coupling a chloropyridine with a piperidinol.
Typical Experimental Protocol:
A mixture of 2-chloro-4-aminopyridine (1.0 eq), piperidin-4-ol (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF or DMSO is heated at 80-120 °C for 12-24 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments. |
| Base is not strong enough or is insoluble. | Use a stronger soluble base like triethylamine or DBU. | |
| Starting materials are impure. | Verify the purity of starting materials by NMR or LC-MS. | |
| Formation of Regioisomers | If the pyridine ring has multiple leaving groups. | This is dictated by the electronics of the pyridine ring; consider a different synthetic strategy or a more regioselective precursor. |
| Double Substitution (Bis-arylation) | The product reacts with another equivalent of the chloropyridine. | Use a larger excess of the piperidinol nucleophile. |
| Hydrolysis of Chloropyridine | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
Scenario 2: Reductive Amination
This guide addresses common problems in the reductive amination of an aminopyridine with a piperidinone.
Typical Experimental Protocol:
To a solution of 4-aminopyridine (1.0 eq) and piperidin-4-one (1.1 eq) in a solvent like methanol or dichloroethane, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise at room temperature. The reaction is stirred for 12-24 hours and monitored by TLC or LC-MS. The reaction is then quenched, and the product is isolated after an aqueous work-up.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Imine/Enamine Intermediate Remains) | The reducing agent is not active enough or has degraded. | Use a fresh batch of the reducing agent. Consider a more powerful reducing agent like sodium cyanoborohydride (NaBH₃CN), but be mindful of its toxicity. |
| The pH of the reaction is not optimal for imine formation. | For some reductive aminations, the addition of a catalytic amount of acetic acid can facilitate imine formation.[1] | |
| Reduction of the Ketone Starting Material | The reducing agent is too strong and is not selective for the imine. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride.[1] |
| Formation of a Tertiary Amine (Over-alkylation) | The secondary amine product reacts with another equivalent of the piperidinone. | This is less common in reductive amination than in direct alkylation but can occur with highly reactive substrates. Adjusting the stoichiometry of the reactants may help. |
| Formation of Byproducts from the Reducing Agent | Boron-containing byproducts can complicate purification. | Ensure a proper aqueous work-up to remove boron salts. |
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.
References
Technical Support Center: Purification of Crude 1-(5-Aminopyridin-2-yl)piperidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-(5-Aminopyridin-2-yl)piperidin-4-ol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Low Purity of the Crude Product After Initial Work-up
-
Question: My initial purity by HPLC is below 85% after aqueous work-up. What are the likely impurities and how can I improve the initial purification?
-
Answer: Low purity after the initial work-up is often due to the presence of unreacted starting materials, such as 2-chloro-5-nitropyridine or 4-hydroxypiperidine, and side-products from the reaction. To improve the initial purity, consider the following:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring it with TLC or LC-MS.
-
Aqueous Wash: Perform a thorough aqueous wash of the organic layer to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help remove any acidic byproducts, and a brine wash will aid in breaking up emulsions.
-
Extraction pH: Adjust the pH of the aqueous layer during extraction to ensure your product is in the organic phase while ionizable impurities remain in the aqueous phase. Given the basicity of the aminopyridine and piperidine nitrogens, extraction from a slightly basic aqueous solution (pH 8-9) into a solvent like dichloromethane or ethyl acetate is recommended.
-
Issue 2: Difficulty with Crystallization
-
Question: I am unable to crystallize my product. It either oils out or remains a viscous syrup. What solvents and techniques should I try?
-
Answer: The inability to crystallize can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the compound. Here are some strategies to try:
-
Solvent Screening: A systematic solvent screen is the most effective approach. Start with single solvents of varying polarity (e.g., isopropanol, ethyl acetate, acetonitrile, toluene). If single solvents fail, try binary solvent systems. A good starting point for a binary system is to dissolve the crude product in a small amount of a good solvent (e.g., methanol or dichloromethane) and slowly add a poor solvent (e.g., heptane, diethyl ether) until turbidity persists.
-
Seed Crystals: If a small amount of pure, solid material has been obtained previously, use it to seed a supersaturated solution.
-
Slow Evaporation: Dissolve the crude material in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.
-
Trituration: Stirring the crude oil with a poor solvent in which the product is sparingly soluble can sometimes induce crystallization.
-
Issue 3: Product Tailing During Silica Gel Column Chromatography
-
Question: My product streaks and tails significantly on the silica gel column, leading to poor separation and mixed fractions. How can I prevent this?
-
Answer: Tailing of basic compounds like this compound on silica gel is a common issue due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface. To mitigate this:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier into your mobile phase can significantly improve peak shape. A common practice is to add 0.1-1% triethylamine or ammonia (as a 7N solution in methanol) to the eluent system (e.g., dichloromethane/methanol).
-
Use Deactivated Silica: Commercially available deactivated silica gel (e.g., treated with a base) can be used.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically unreacted starting materials, such as 2-chloro-5-nitropyridine (if the synthesis involves a nitro reduction step) and 4-hydroxypiperidine. You may also encounter side-products arising from incomplete reaction or over-alkylation.
Q2: What is a suitable mobile phase for thin-layer chromatography (TLC) analysis of this compound?
A2: A good starting point for a TLC mobile phase is a mixture of a relatively polar organic solvent and a less polar one, with a small amount of a basic modifier. For example, a mixture of dichloromethane:methanol:triethylamine in a ratio of 90:10:1 (v/v/v) should provide good separation.
Q3: My purified product is a light-sensitive or air-sensitive solid. How should I store it?
A3: Aminopyridine derivatives can be susceptible to oxidation and degradation upon exposure to light and air. It is recommended to store the purified compound in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C).
Q4: Can I use reverse-phase HPLC for the final purification?
A4: Yes, reverse-phase HPLC can be an excellent method for final purification to achieve high purity. A common mobile phase system would be a gradient of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. Note that the product will be isolated as a salt (e.g., trifluoroacetate or formate salt) which may need to be considered for downstream applications.
Quantitative Data Summary
The following table summarizes typical purification outcomes for this compound using different techniques. These values are representative and may vary depending on the scale of the reaction and the initial purity of the crude material.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Yield (%) | Key Parameters |
| Crystallization | 80-90% | >98% | 60-80% | Solvent: Isopropanol/Heptane |
| Silica Gel Chromatography | 75-85% | >97% | 70-85% | Eluent: CH₂Cl₂/MeOH/Et₃N (95:5:0.5) |
| Reverse-Phase HPLC | >95% | >99.5% | 85-95% | Mobile Phase: H₂O/ACN with 0.1% TFA |
Experimental Protocols
Protocol 1: Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (2-8 °C).
-
Inducing Crystallization (If necessary): If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol, followed by a non-polar solvent like heptane to aid in drying.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder (dry loading). Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 90:10 dichloromethane:methanol with 0.5% triethylamine) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Optimizing N-Arylation of 4-Hydroxypiperidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the N-arylation of 4-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-arylation of 4-hydroxypiperidine? A1: The two primary catalytic systems for the N-arylation of 4-hydroxypiperidine are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] The Buchwald-Hartwig reaction is widely used due to its broad substrate scope, functional group tolerance, and high efficiency, often employing palladium catalysts with bulky, electron-rich phosphine ligands.[2][3]
Q2: Why is my Buchwald-Hartwig amination failing or giving a low yield? A2: Common reasons for reaction failure or low yield include poor solubility of the inorganic base, catalyst inhibition or decomposition, use of an inappropriate base or ligand for the substrate, and challenges with the reactivity of the specific aryl halide.[4] Impurities in the starting material, such as residual water or unprotected piperidine, can also significantly lower the yield.[5]
Q3: How do I choose the right catalyst and ligand for my reaction? A3: The choice of catalyst and ligand is critical and depends on the specific substrates. For the Buchwald-Hartwig reaction, common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂.[1][6] The ligand choice is crucial for efficiency, with biarylphosphine ligands like Xantphos and RuPhos being frequently used.[1] The selection is often guided by the reactivity of the nucleophile (the amine) and the electrophile (the aryl halide).[3][6]
Q4: Which base and solvent combination is best for this reaction? A4: The optimal base and solvent are highly dependent on the substrates and catalyst system.[4] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very common and effective but can be incompatible with sensitive functional groups.[4][7] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are good alternatives for sensitive substrates.[4] Anhydrous and degassed aprotic solvents like toluene, dioxane, or THF are typically recommended for palladium-catalyzed reactions to ensure a stable catalytic cycle.[1][6]
Q5: Can I use aryl chlorides for the N-arylation of 4-hydroxypiperidine? A5: Yes, modern Buchwald-Hartwig catalyst systems, particularly those with sterically hindered phosphine ligands, are effective for coupling a wide range of amines with aryl chlorides, which are often less reactive than aryl bromides or iodides.[3] Copper-catalyzed systems are generally less effective for aryl chlorides.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation
-
Potential Cause: Impure starting materials.
-
Potential Cause: Inactive catalyst.
-
Troubleshooting Step: Ensure an inert atmosphere was maintained throughout the reaction setup and duration. Oxygen can deactivate the palladium catalyst. Use freshly opened, high-purity catalysts and ligands. Consider using a pre-catalyst, which can be easier to handle and activate.[8]
-
-
Potential Cause: Poor solubility of the base.
-
Troubleshooting Step: The insolubility of inorganic bases is a common reason for reaction failure.[4] Ensure vigorous stirring and consider switching to a solvent that better solubilizes the base, or use a soluble organic base if compatible with your substrate.
-
Issue 2: Formation of Side Products
-
Potential Cause: Hydrodehalogenation of the aryl halide.
-
Troubleshooting Step: This is a common side reaction in Buchwald-Hartwig aminations.[5] Optimizing reaction conditions, such as lowering the temperature or changing the ligand/base combination, can help minimize this pathway.
-
-
Potential Cause: O-arylation of the hydroxyl group.
-
Troubleshooting Step: While N-arylation is generally favored for aminoalcohols under typical Buchwald-Hartwig conditions, O-arylation can occur. Screening different catalyst systems may be necessary. Copper-based catalysts, in particular, can show different selectivity for N- versus O-arylation depending on the ligand used. If O-arylation is persistent, consider protecting the hydroxyl group before the coupling reaction.
-
-
Potential Cause: Formation of biaryl compounds.
Data Presentation: Reaction Parameter Comparison
The selection of reagents is critical for a successful N-arylation. The tables below summarize common choices for Buchwald-Hartwig and Ullmann reactions.
Table 1: Comparison of Catalytic Systems for N-Arylation
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | CuI (5-10 mol%) | Palladium catalysts are generally used in lower loadings.[1] |
| Ligand | Biarylphosphine (e.g., Xantphos, RuPhos) | Diamine or Amino Acid (e.g., L-proline) | Ligand choice is crucial for reaction efficiency in both systems.[1] |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ | K₂CO₃ or K₃PO₄ | Strong, non-nucleophilic bases are preferred for Buchwald-Hartwig reactions.[1] |
| Solvent | Toluene, Dioxane, or THF | DMF or DMSO | Anhydrous and degassed solvents are critical for palladium catalysis.[1] |
| Temperature | 80-110 °C | 100-120 °C | Ullmann reactions often require higher temperatures.[1][6] |
| Reaction Time | 2-12 hours | 12-24 hours | Buchwald-Hartwig reactions are often faster.[1] |
| Aryl Halide Scope | Chlorides, Bromides, Iodides, Triflates | Iodides, Bromides (Chlorides are less reactive) | Palladium systems generally have a broader aryl halide scope.[1] |
| Typical Yield | 70-95% | 60-85% | Yields are highly dependent on the specific substrates and optimized conditions.[1] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol provides a general procedure for the N-arylation of 4-hydroxypiperidine with an aryl bromide.
Materials:
-
4-Hydroxypiperidine
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).[1]
-
Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the aryl bromide (1.0 mmol) and 4-hydroxypiperidine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.[1]
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[2]
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-hydroxypiperidine.[1]
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
This protocol describes a typical procedure for the N-arylation of 4-hydroxypiperidine with an aryl iodide.
Materials:
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4-Hydroxypiperidine
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Aryl iodide
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).[1]
-
Add the aryl iodide (1.0 mmol) and 4-hydroxypiperidine (1.2 mmol).[1]
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General scheme for the N-arylation of 4-hydroxypiperidine.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Caption: Decision tree for troubleshooting low-yield N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Addressing stability issues of 1-(5-Aminopyridin-2-yl)piperidin-4-ol in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(5-Aminopyridin-2-yl)piperidin-4-ol when dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in DMSO?
A1: The stability of this compound in DMSO can be influenced by several factors, including:
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can potentially lead to hydrolysis or other degradation pathways of the compound.[1][2][3]
-
Storage Temperature: Long-term storage at room temperature may accelerate degradation.[4] Recommended storage is at -20°C or -80°C.[1][5]
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Freeze-Thaw Cycles: Repeatedly freezing and thawing of the DMSO stock solution can introduce moisture and may lead to precipitation or degradation of the compound.[1][6][7]
-
Oxygen: The presence of oxygen can lead to oxidation of the aminopyridine moiety.
-
Light Exposure: Photodegradation can occur, especially under UV light.
Q2: I observed a color change in my DMSO stock solution of this compound. What could be the cause?
A2: A color change (e.g., to yellow or brown) in your DMSO stock solution is often an indicator of compound degradation. This can be caused by oxidation of the aminopyridine ring or other chemical transformations. It is recommended to prepare a fresh stock solution and ensure proper storage conditions, such as minimizing exposure to air and light.
Q3: How should I properly store my DMSO stock solution of this compound?
A3: To ensure the stability of your stock solution, follow these storage guidelines:
-
Aliquot: Prepare single-use aliquots to minimize freeze-thaw cycles.[1][5]
-
Temperature: Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5]
-
Inert Atmosphere: For sensitive applications, consider purging the headspace of the vials with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Container: Use tightly sealed, high-quality polypropylene or glass vials.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Stock Solution | 1. Supersaturated solution.2. Low storage temperature.3. Absorption of water into DMSO, reducing solubility.[1] | 1. Gently warm the solution to 37°C and sonicate to redissolve the precipitate.[1]2. Before use, visually inspect the solution for any particulates.3. Use fresh, anhydrous DMSO for preparing stock solutions.[1] |
| Inconsistent Experimental Results | 1. Degradation of the compound in the stock solution.2. Inaccurate concentration due to incomplete dissolution or precipitation. | 1. Prepare a fresh stock solution from solid compound.2. Perform a quality control check of the stock solution using HPLC-MS to confirm purity and concentration. |
| Visible Color Change in Solution | 1. Oxidation of the aminopyridine moiety.2. General compound degradation. | 1. Discard the colored solution and prepare a fresh stock.2. Ensure the use of anhydrous DMSO and proper storage under inert gas if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, high-quality polypropylene or glass vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment by HPLC-MS
Objective: To assess the stability of this compound in DMSO over time.
Materials:
-
DMSO stock solution of this compound
-
HPLC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO as the "Time 0" sample.
-
Analyze the "Time 0" sample by HPLC-MS to determine the initial purity and peak area.
-
Store aliquots of the stock solution under desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot and allow it to thaw completely at room temperature.
-
Analyze the sample by HPLC-MS using the same method as the "Time 0" sample.
-
Compare the purity and peak area of the aged samples to the "Time 0" sample to determine the percentage of degradation.
Data Presentation
Table 1: Hypothetical Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Purity after 1 week (%) | Purity after 1 month (%) |
| Room Temperature (25°C) | 92 | 75 |
| 4°C | 98 | 91 |
| -20°C | >99 | 98 |
| -80°C | >99 | >99 |
Table 2: Effect of Freeze-Thaw Cycles on Purity
| Number of Freeze-Thaw Cycles | Purity (%) |
| 1 | >99 |
| 5 | 98 |
| 10 | 95 |
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Potential degradation pathways for this compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. captivatebio.com [captivatebio.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Identification of common byproducts in 1-(5-Aminopyridin-2-yl)piperidin-4-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol.
Troubleshooting Guide
Question 1: After the first step (nucleophilic aromatic substitution), my TLC analysis shows multiple spots in addition to the desired product. What are the likely impurities?
Answer: The primary reaction in the first step is the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with 4-hydroxypiperidine. While this reaction is generally selective, several byproducts can form:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of both 2-chloro-5-nitropyridine and 4-hydroxypiperidine.
-
Di-substituted Product: Although less common, it is possible for a second molecule of 4-hydroxypiperidine to displace the nitro group, leading to a di-substituted pyridine byproduct.
-
Ring-Opened Byproducts: The use of a strong base in the reaction can potentially lead to the opening of the electron-deficient pyridine ring.
To minimize these byproducts, ensure accurate stoichiometry of your reactants and control the reaction temperature and time. Using a milder base can help to avoid ring-opening.
Question 2: The reduction of the nitro group in the second step seems to be incomplete or has led to other products. What could be the cause?
Answer: The reduction of the nitro group to an amine is a critical step and can be a source of several byproducts if not properly controlled:
-
Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the formation of intermediate products such as the corresponding nitroso or hydroxylamino compounds.
-
Over-reduction: While less common for the pyridine ring under standard nitro reduction conditions, aggressive reducing agents or harsh conditions could potentially affect other parts of the molecule.
-
Azo Compound Formation: Some reducing agents, like lithium aluminum hydride (LiAlH4), are known to reduce aromatic nitro compounds to azo compounds.[1]
-
Dehalogenation (if applicable): If there were any remaining chlorinated starting material carried over, some catalysts like Palladium on carbon could potentially cause dehalogenation.
To ensure a clean reduction, carefully select your reducing agent and optimize the reaction conditions (temperature, pressure, and reaction time). Catalytic hydrogenation using catalysts like Raney Nickel or platinum oxide is often effective. Monitoring the reaction by TLC is crucial to determine the point of complete conversion.
Question 3: I am observing a byproduct with a similar polarity to my final product, making purification difficult. What could it be and how can I remove it?
Answer: A common issue in multi-step syntheses is the presence of byproducts with similar physicochemical properties to the desired product. In this synthesis, a likely candidate is the hydroxylamino intermediate from an incomplete reduction of the nitro group. This intermediate will have a polarity close to your final amine product.
To address this, you can try the following purification strategies:
-
Column Chromatography with a Modified Gradient: A very shallow solvent gradient during column chromatography might help in separating closely related compounds.
-
Recrystallization: If your final product is a solid, recrystallization from a suitable solvent system can be a very effective method for purification.
-
Acid-Base Extraction: The basicity of the final amine product can be exploited. By carefully adjusting the pH during an aqueous workup, it might be possible to selectively extract your product or the impurity into the aqueous or organic phase.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route involves a two-step process:
-
A nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and 4-hydroxypiperidine to form 1-(5-nitropyridin-2-yl)piperidin-4-ol.
-
Subsequent reduction of the nitro group to an amine using a suitable reducing agent, such as catalytic hydrogenation.
Q2: What are the critical parameters to control during the nucleophilic aromatic substitution step?
A2: The key parameters to control are:
-
Stoichiometry: Use of a slight excess of 4-hydroxypiperidine can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of di-substituted byproducts.
-
Base: A non-nucleophilic base is typically used to neutralize the HCl formed during the reaction. The choice and amount of base are critical to prevent side reactions like ring-opening.
-
Temperature: The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate, but excessive heat should be avoided to minimize byproduct formation.
-
Solvent: A polar aprotic solvent like DMF or DMSO is commonly used to facilitate the SNAr reaction.
Q3: Which reducing agents are recommended for the conversion of the nitro group to an amine in the second step?
A3: Several reducing agents can be effective. The choice depends on the scale of the reaction and the equipment available:
-
Catalytic Hydrogenation: This is a clean and efficient method. Common catalysts include Palladium on carbon (Pd/C), Platinum oxide (PtO2), and Raney Nickel.[1][2] Raney Nickel can be advantageous as it is less likely to cause dehalogenation if any chlorinated starting material is present.[1]
-
Metal/Acid Reduction: Reagents like iron in acetic acid or tin(II) chloride in hydrochloric acid are classic methods for nitro group reduction.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst such as Pd/C is another mild and effective method.
Data on Potential Byproducts
| Byproduct Name | Potential Origin | Method of Detection |
| 2-chloro-5-nitropyridine | Incomplete SNAr reaction | TLC, GC-MS, LC-MS |
| 4-hydroxypiperidine | Incomplete SNAr reaction | TLC, GC-MS, LC-MS |
| 1-(5-Nitropyridin-2-yl)piperidin-4-ol | Incomplete reduction | TLC, LC-MS |
| 1-(5-Nitrosopyridin-2-yl)piperidin-4-ol | Incomplete reduction | TLC, LC-MS |
| 1-(5-Hydroxylaminopyridin-2-yl)piperidin-4-ol | Incomplete reduction | TLC, LC-MS |
| Azo-dimer of the product | Side reaction during reduction (e.g., with LiAlH4) | TLC, LC-MS, NMR |
| Pyridine ring-opened products | Harsh basic conditions in SNAr | LC-MS, NMR |
Experimental Protocols
Step 1: Synthesis of 1-(5-nitropyridin-2-yl)piperidin-4-ol (Nucleophilic Aromatic Substitution)
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add 4-hydroxypiperidine (1.1 eq).
-
Add a non-nucleophilic base (e.g., K2CO3, DIPEA) (1.5-2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (Nitro Group Reduction)
-
Dissolve 1-(5-nitropyridin-2-yl)piperidin-4-ol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Add a catalyst (e.g., 10% Pd/C or Raney Nickel) under an inert atmosphere.
-
Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (1-3 atm).
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for byproduct identification.
Caption: General experimental workflow for the synthesis.
References
How to increase aqueous solubility of aminopyridinyl piperidinol analogs
Technical Support Center: Aminopyridinyl Piperidinol Analogs
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in addressing challenges related to the aqueous solubility of aminopyridinyl piperidinol analogs.
Frequently Asked Questions (FAQs)
Q1: Why are my aminopyridinyl piperidinol analogs often poorly soluble in aqueous media?
A1: The limited aqueous solubility of this class of compounds typically stems from their molecular structure. Key contributing factors include:
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Lipophilicity: The presence of aromatic (aminopyridine) and saturated heterocyclic (piperidine) rings contributes to an overall nonpolar character, leading to poor interactions with water.[1][2]
-
Crystal Lattice Energy: Strong intermolecular interactions in the solid state, such as hydrogen bonding, can make it energetically unfavorable for the molecule to dissolve. A high melting point is often indicative of high lattice energy.[2][3]
-
Weak Basicity: The nitrogen atoms in the pyridine and piperidine rings are basic. At physiological pH (around 7.4), these amines may be only partially protonated, existing predominantly in their less soluble, neutral free base form.[1]
Q2: What are the critical first steps to take when encountering a solubility issue with a new analog?
A2: Before attempting advanced solubilization techniques, a systematic initial characterization is crucial.
-
Determine the pKa: Understanding the pKa of the ionizable groups (the pyridine and piperidine nitrogens) is essential. This will predict how solubility changes with pH.
-
Measure Baseline Solubility: Assess the compound's solubility in neutral aqueous buffer (e.g., PBS, pH 7.4). This provides a baseline value to compare against.
-
Create a pH-Solubility Profile: Since the compounds are basic, their solubility is expected to increase significantly at a lower pH where they become fully protonated and form a more soluble salt.[1][4][5]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This workflow provides a logical progression from simple adjustments to more complex formulation and chemical modification strategies.
Caption: A workflow for systematically improving the aqueous solubility of drug candidates.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: This common problem, known as "precipitation upon dilution," occurs when the compound is soluble in the organic stock but not in the final aqueous environment.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration of your compound.
-
Optimize pH: Since your compounds are basic, ensure the final aqueous buffer has a sufficiently low pH (e.g., pH 3-5) to keep the compound in its protonated, more soluble form.[1][6]
-
Use Co-solvents in the Final Buffer: Including a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or polyethylene glycol (PEG) in the final aqueous buffer can help maintain solubility.[7][8]
-
Employ Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-80, Triton X-100) can form micelles that encapsulate the compound and keep it in solution.[6][9]
Q4: When should I consider creating a salt form of my compound?
A4: Salt formation is one of the most effective methods for significantly increasing the solubility and dissolution rate of ionizable compounds like aminopyridinyl piperidinol analogs.[10][11] Consider this approach when:
-
Simple pH adjustment is insufficient or impractical for your experimental system.
-
You require a stable, solid form of the compound with improved handling and dissolution properties for in vivo studies.
-
You need to achieve a higher concentration in solution than is possible with the free base.
Commonly used counterions for basic drugs include hydrochloride, mesylate, sulfate, and tartrate.[12]
Q5: How can complexation with cyclodextrins improve the solubility of my analogs?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate the lipophilic parts of your analog (the guest) into their central cavity, forming a water-soluble inclusion complex.[1][13][14] This technique is particularly useful for increasing the apparent solubility of a compound in solution without altering its chemical structure. Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBEβCD) offer even greater solubility and are widely used in pharmaceutical formulations.[14][15]
Caption: Encapsulation of a lipophilic drug by a cyclodextrin to form a soluble complex.
Q6: Is it possible to improve solubility by modifying the chemical structure of the analog itself?
A6: Yes, this is a key strategy during lead optimization. The goal is to introduce polar functional groups or reduce overall lipophilicity without compromising pharmacological activity.[3]
Common Approaches:
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Introduce Polar Groups: Add polar groups like hydroxyl (-OH), amino (-NH2), or morpholine to a solvent-exposed region of the molecule.[16] The piperidinol's hydroxyl group is a potential site for such modifications.
-
Reduce Lipophilicity (logP): Replace lipophilic aromatic rings with more polar heterocyclic systems (e.g., replacing a benzene ring with a pyridine ring).[2]
-
Disrupt Crystal Packing: Introduce bulky or conformationally flexible groups that disrupt the ordered packing in the crystal lattice, thereby lowering the melting point and improving solubility.[3][16]
-
Prodrug Strategies: Convert the parent molecule into a more soluble prodrug that, once administered, is metabolized back to the active compound. For tertiary amines, an N-phosphonooxymethyl derivative can be synthesized, which exists as a highly water-soluble salt.[17][18][19]
Quantitative Data & Tables
The following tables provide illustrative data on how different techniques can impact solubility. Note: These are representative values for a hypothetical aminopyridinyl piperidinol analog and should be determined experimentally for your specific compound.
Table 1: Effect of pH on Aqueous Solubility
| pH of Buffer | Form of Compound | Kinetic Solubility (µg/mL) |
| 7.4 | Mostly Free Base | < 1 |
| 6.0 | Partial Salt | 25 |
| 5.0 | Mostly Salt | 450 |
| 4.0 | Fully Protonated Salt | > 2000 |
Table 2: Comparison of Different Solubility Enhancement Methods
| Method | Vehicle / Formulation | Solubility Increase (Fold) |
| Baseline | PBS, pH 7.4 | 1x |
| Co-solvent | 10% PEG 400 in Water | ~15x |
| Complexation | 5% HPβCD in Water | ~100x |
| Salt Form | Hydrochloride Salt in Water | > 1000x |
Experimental Protocols
Protocol 1: Determination of Aqueous pH-Solubility Profile
Objective: To measure the solubility of an aminopyridinyl piperidinol analog across a range of pH values.
Materials:
-
Test compound
-
DMSO (for stock solution)
-
Series of aqueous buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8.
-
96-well microplates
-
Plate shaker
-
Plate reader or HPLC system for quantification
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-20 mM).
-
Dispense Buffers: Add 99 µL of each buffer into designated wells of a 96-well plate.
-
Add Compound: Add 1 µL of the DMSO stock solution to each well. This creates a 1:100 dilution.
-
Incubate: Seal the plate and shake at room temperature for 2-4 hours to allow the solution to reach equilibrium.
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Assess Precipitation: Visually inspect the wells for any signs of precipitation.
-
Separate Soluble Fraction: Centrifuge the plate to pellet any precipitated compound. Carefully transfer the supernatant to a new plate.
-
Quantify: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like LC-MS or UV-Vis spectroscopy against a standard curve.
-
Plot Data: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.
Protocol 2: Screening for Optimal Salt Forms
Objective: To identify a salt form of the compound with improved solubility and solid-state properties.
Materials:
-
Test compound (free base form)
-
A panel of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid).
-
A selection of organic solvents (e.g., ethanol, isopropanol, acetone).
-
Small glass vials
-
Magnetic stirrer
Methodology:
-
Dissolve Free Base: Dissolve a known amount of the free base compound in a suitable solvent (e.g., ethanol).
-
Add Counterion: Add a stoichiometric equivalent (e.g., 1.0-1.1 equivalents) of the selected acid to the solution.
-
Induce Crystallization: Stir the solution at room temperature. If no solid forms, try cooling the solution or using an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.
-
Isolate Solid: Collect the resulting solid by filtration and wash with a small amount of cold solvent.
-
Dry and Characterize: Dry the solid under vacuum.
-
Analyze Properties:
-
Solubility: Measure the aqueous solubility of the new salt form and compare it to the free base.
-
Characterization: Use techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point and stability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. wjbphs.com [wjbphs.com]
- 8. longdom.org [longdom.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjpdft.com [rjpdft.com]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Strategies for minimizing impurities in 1-(5-Aminopyridin-2-yl)piperidin-4-ol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol.
Troubleshooting Guide & FAQs
The synthesis of this compound typically proceeds via a two-step process: a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-nitropyridine and piperidin-4-ol, followed by the reduction of the nitro intermediate. This guide addresses potential issues that may arise during these stages.
dot
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Issue 1: Incomplete Conversion During the SNAr Reaction
Q1: My SNAr reaction is sluggish and gives a low yield of the nitro-intermediate. What are the potential causes and solutions?
A1: Incomplete conversion in the SNAr reaction can be attributed to several factors:
-
Insufficient Base: A base, such as potassium carbonate or triethylamine, is crucial to neutralize the HCl generated during the reaction. An inadequate amount of base can lead to the protonation of the piperidin-4-ol, reducing its nucleophilicity.
-
Solution: Ensure at least one equivalent of base is used. For optimal results, 1.5-2.0 equivalents are often employed.
-
-
Low Reaction Temperature: The SNAr reaction of 2-chloro-5-nitropyridine typically requires heating to proceed at a reasonable rate.
-
Solution: Increase the reaction temperature. A common range is 80-120 °C, depending on the solvent. Monitor the reaction progress by TLC or HPLC to avoid degradation at excessively high temperatures.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.
-
Solution: Polar aprotic solvents like DMF, DMAc, or NMP are generally effective for SNAr reactions. Alternatively, a mixture of an alcohol and water can also be used.[1]
-
Issue 2: Formation of Impurities During the SNAr Reaction
Q2: I am observing significant impurity peaks in the HPLC analysis of my nitro-intermediate. What are the likely impurities and how can I minimize them?
A2: The primary impurities in the SNAr step are typically unreacted starting materials and potential side-products.
-
Unreacted 2-chloro-5-nitropyridine: This indicates incomplete reaction (see Q1).
-
Unreacted piperidin-4-ol: This may be present if it was used in excess.
-
Bis-arylated piperidin-4-ol: Although less common, if other reactive aryl halides are present, a secondary reaction could occur.
-
Hydrolysis of 2-chloro-5-nitropyridine: If water is present in the reaction mixture, 2-hydroxy-5-nitropyridine can form, especially at elevated temperatures.
-
Solution: Use anhydrous solvents and reagents to minimize hydrolysis.
-
dot
Caption: Troubleshooting logic for SNAr impurity formation.
Issue 3: Challenges in the Nitro Group Reduction Step
Q3: The reduction of the nitro group is not clean. What are common issues and how can they be resolved?
A3: The reduction of the nitro group to an amine can present several challenges depending on the method used.
-
Iron in Acetic Acid: This is a common and cost-effective method.
-
Incomplete Reduction: Insufficient iron or acid can lead to the formation of intermediate reduction products like nitroso and hydroxylamino species.
-
Solution: Use a sufficient excess of iron powder (typically 3-5 equivalents) and ensure the reaction mixture remains acidic.
-
-
Work-up Difficulties: The formation of iron salts can make product isolation challenging.
-
Solution: After the reaction, basify the mixture with a solution like sodium carbonate or ammonia to precipitate iron hydroxides. The product can then be extracted with an organic solvent. Filtration through a pad of celite can aid in removing fine iron residues.
-
-
-
Catalytic Hydrogenation (e.g., H₂/Pd-C):
-
Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst, leading to incomplete reaction.
-
Solution: Ensure the nitro-intermediate is of high purity before hydrogenation.
-
-
Over-reduction: While less common for aromatic nitro groups, aggressive conditions could potentially lead to reduction of the pyridine ring.
-
Solution: Optimize hydrogen pressure and reaction temperature. Monitor the reaction closely.
-
-
Issue 4: Purification of the Final Product
Q4: I am having difficulty purifying the final product, this compound. What strategies can I employ?
A4: The final product is a polar compound, which can make purification by standard silica gel chromatography challenging due to strong adsorption.
-
Column Chromatography:
-
Tailing on Silica Gel: The basic nature of the amino-pyridine and the piperidine nitrogen can lead to significant tailing on acidic silica gel.
-
Solution: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia solution to the eluent to improve peak shape.
-
-
-
Crystallization:
-
Solution: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/heptane) can be an effective purification method.
-
-
Acid-Base Extraction:
-
Solution: The basic nature of the product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer, containing the protonated product, can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer and extracting with an organic solvent will yield the purified product.
-
Data Presentation
The following table provides a summary of how different reaction parameters can influence the purity of the intermediate and final product. The data is illustrative and serves to highlight general trends.
| Parameter | Condition | Purity of 1-(5-nitropyridin-2-yl)piperidin-4-ol (%) | Purity of this compound (%) | Key Impurities Observed |
| SNAr Temperature | 80 °C | 92 | 90 | Unreacted 2-chloro-5-nitropyridine |
| 120 °C | 98 | 97 | Minimal | |
| 140 °C | 95 | 93 | Increased degradation products | |
| Base in SNAr | 1.0 eq K₂CO₃ | 85 | 83 | Unreacted 2-chloro-5-nitropyridine |
| 2.0 eq K₂CO₃ | 99 | 98 | Minimal | |
| Reduction Method | Fe/AcOH | 99 | 95 | Residual iron, partially reduced species |
| H₂/Pd-C | 99 | >99 | Minimal |
Experimental Protocols
Protocol 1: Synthesis of 1-(5-nitropyridin-2-yl)piperidin-4-ol (SNAr Reaction)
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To a stirred solution of 2-chloro-5-nitropyridine (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 volumes), add piperidin-4-ol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC or HPLC.
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Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
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Pour the reaction mixture into water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 1-(5-nitropyridin-2-yl)piperidin-4-ol.
Protocol 2: Synthesis of this compound (Nitro Reduction with Iron)
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To a mixture of 1-(5-nitropyridin-2-yl)piperidin-4-ol (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (4.0 eq) and glacial acetic acid (2.0 eq).
-
Heat the mixture to reflux (around 80-90 °C) and stir vigorously. Monitor the reaction by TLC or HPLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess iron.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or crystallization as described in the FAQs.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method can be adapted to achieve optimal separation of the main components and any impurities.[2]
Visualizations
dot
Caption: Purification strategy decision tree.
References
Potential degradation pathways for 1-(5-Aminopyridin-2-yl)piperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-Aminopyridin-2-yl)piperidin-4-ol. The following sections address potential degradation pathways and provide guidance on experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound under common experimental and storage conditions?
A1: Based on the chemical structure, which combines an aminopyridine and a piperidinol moiety, several potential degradation pathways should be considered:
-
Oxidation: The aminopyridine ring is susceptible to oxidation. The primary amino group can be oxidized to a nitro group, or the pyridine ring itself can undergo oxidation, potentially leading to ring-opened products. The piperidine ring can also be oxidized, for instance, through dehydrogenation to form an imine or further oxidation to a lactam.
-
Photodegradation: Pyridine and its derivatives are known to be susceptible to photodegradation, which can lead to complex mixtures of products, including ring cleavage and polymerization. Exposure to UV light can accelerate the degradation of pyridine-containing compounds.
-
Thermal Degradation: At elevated temperatures, the piperidine ring may undergo thermal degradation, which can involve ring-opening reactions.
-
Metabolic Degradation: In biological systems, cytochrome P450 enzymes can metabolize 4-aminopiperidine derivatives, primarily through N-dealkylation and hydroxylation of the piperidine ring. The aminopyridine moiety can also be metabolized, for example, through hydroxylation.
Q2: My analytical results show unexpected peaks after storing solutions of this compound at room temperature. What could be the cause?
A2: The appearance of unexpected peaks upon storage at room temperature, especially when exposed to light, is likely due to degradation. The most probable causes are oxidation and photodegradation. To confirm this, you should compare samples stored under different conditions (e.g., protected from light, under an inert atmosphere, at lower temperatures).
Q3: Are there any specific functional groups in this compound that are particularly labile?
A3: Yes, the primary amino group on the pyridine ring is a key site for potential oxidative degradation. Additionally, the secondary amine within the piperidine ring and the adjacent C-H bonds are susceptible to oxidation. The tertiary nitrogen connecting the two rings can also be a site for metabolic N-dealkylation.
Troubleshooting Guides
Issue 1: Observation of Impurities in Stored Samples
-
Symptom: Appearance of new peaks in HPLC or LC-MS analysis of a sample of this compound that has been stored for a period.
-
Possible Cause: Chemical degradation due to oxidation, photodegradation, or thermal stress.
-
Troubleshooting Steps:
-
Characterize Impurities: Use LC-MS/MS and NMR to identify the structure of the new peaks. Compare the mass of the impurities to the parent compound to infer the type of reaction (e.g., an increase of 16 amu suggests oxidation).
-
Stress Testing: Conduct forced degradation studies by exposing the compound to heat, light (UV and visible), acidic and basic conditions, and oxidizing agents (e.g., hydrogen peroxide). This will help to identify the primary degradation pathways.
-
Optimize Storage Conditions: Store the compound in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and photodegradation.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability or loss of activity in biological assays over time.
-
Possible Cause: Degradation of the compound in the assay medium or metabolic conversion by cellular enzymes.
-
Troubleshooting Steps:
-
Assess Compound Stability in Assay Buffer: Incubate this compound in the assay buffer for the duration of the experiment and analyze for degradation products by HPLC or LC-MS.
-
Investigate Metabolic Stability: If using cell-based assays, perform a metabolic stability assay using liver microsomes or hepatocytes to determine the rate and major metabolites of the compound. Cytochrome P450 enzymes are likely involved in the metabolism of such compounds.
-
Include Positive and Negative Controls: Always include appropriate controls to ensure that the observed effects are due to the compound of interest and not experimental artifacts.
-
Potential Degradation Pathways
Below are diagrams illustrating potential degradation pathways for this compound based on known reactions of similar chemical structures.
Oxidative Degradation
Caption: Potential oxidative degradation pathways for this compound.
Metabolic Degradation
Caption: Potential metabolic degradation pathways mediated by Cytochrome P450 enzymes.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: Analyze all samples, including a control sample (stored at 4°C in the dark), by a stability-indicating HPLC method with UV and MS detection.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.
Protocol 2: Metabolic Stability Assay
Objective: To assess the in vitro metabolic stability of this compound.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Incubation: Add the test compound to the pre-warmed incubation mixture and incubate at 37°C. Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Data Presentation
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Number of Degradants | Major Degradant (m/z) | % Degradation |
| 0.1 M HCl, 60°C | 1 | [m/z value] | [Value] |
| 0.1 M NaOH, 60°C | 2 | [m/z value] | [Value] |
| 3% H₂O₂, RT | 3 | [m/z value] | [Value] |
| Heat (105°C) | 1 | [m/z value] | [Value] |
| UV Light | 4 | [m/z value] | [Value] |
Table 2: In Vitro Metabolic Stability Data
| Species | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
| Human Liver Microsomes | [Value] | [Value] |
| Rat Liver Microsomes | [Value] | [Value] |
| Mouse Liver Microsomes | [Value] | [Value] |
Disclaimer: The degradation pathways and experimental protocols described here are based on general chemical principles and literature on related compounds. Specific experimental validation is required to confirm the degradation pathways for this compound.
Technical Support Center: Alternative Catalytic Systems for Aminopyridine-Piperidine Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in aminopyridine-piperidine coupling reactions.
Troubleshooting Guide
Low yields, catalyst deactivation, and side product formation are common challenges in aminopyridine-piperidine coupling. This guide provides solutions to frequently encountered problems.
Common Issues and Solutions in Aminopyridine-Piperidine Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[1] Oxygen contamination can also oxidize the active Pd(0) catalyst and phosphine ligands.[1] | - Use a higher catalyst loading (e.g., increase from 1-2 mol% to 3-5 mol%).- Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the metal center.[2] - Ensure rigorous degassing of solvents and reaction vessel and maintain an inert atmosphere (Argon or Nitrogen).[1] |
| Suboptimal Reagent Quality: Boronic acids (if used in a Suzuki-type coupling) can degrade. Solvents must be anhydrous. The base must be of high purity.[1] | - Use freshly opened or purified reagents.- Use anhydrous and degassed solvents. - Ensure the base is of high purity and stored under inert gas. | |
| Ineffective Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to poor conversion.[1] | - Optimize the reaction temperature; while heating is often necessary, excessive heat can cause catalyst decomposition.[1] - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Formation of Side Products | Homocoupling: The aryl halide or the amine can couple with itself. This can be exacerbated by the presence of oxygen.[2] | - Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.- Maintain a strictly inert atmosphere to minimize oxygen.[2] |
| Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[2] | - Ensure solvents are not a source of hydrides.[1] - Choose a base that is less likely to act as a hydride donor. | |
| Protodeboronation (in Suzuki coupling): The boronic acid is replaced by a proton from the solvent or trace water.[2] | - Use anhydrous solvents and reagents.- Optimize the base and solvent system to favor the cross-coupling pathway. | |
| Poor Selectivity | Competing Reaction Pathways: In complex molecules with multiple reactive sites, the catalyst may not selectively target the desired position. | - Optimize the reaction temperature to favor the desired pathway.- Consider a stepwise addition of reagents to control the reaction sequence.[3] |
Frequently Asked Questions (FAQs)
Q1: My standard Palladium-catalyzed Buchwald-Hartwig amination is giving low yields for the coupling of an aminopyridine with piperidine. What are the first troubleshooting steps?
A1: Low yields in this specific coupling are often due to catalyst inhibition by the pyridine nitrogen.[1] The first steps should be to:
-
Increase Catalyst and Ligand Loading: Try increasing the catalyst and ligand loading to 3-5 mol%.
-
Switch to a More Electron-Rich and Bulky Ligand: Ligands like SPhos or XPhos can promote the reaction by stabilizing the palladium catalyst and facilitating the reductive elimination step.[2]
-
Ensure Inert Conditions: Rigorously degas your solvents and ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1]
-
Check Reagent Quality: Use freshly distilled amines and high-purity, anhydrous bases and solvents.
Q2: Are there any effective palladium-free catalytic systems for aminopyridine-piperidine coupling?
A2: Yes, copper and nickel-based catalytic systems are emerging as viable alternatives to palladium.
-
Copper-Catalyzed Systems: Copper(I) catalysts, often in combination with a ligand like DMEDA, can effectively catalyze the amination of aryl halides under milder conditions than traditional Ullmann couplings.[4] These systems can sometimes offer better functional group tolerance.
-
Nickel-Catalyzed Systems: Nickel catalysts, particularly with bipyridine-type ligands, have been shown to be effective for the monoamination of aryl dichlorides and can be a more cost-effective option. Nickel can also be used in photoredox-catalyzed C-N cross-coupling reactions.[5]
Q3: What is photoredox catalysis and can it be applied to aminopyridine-piperidine coupling?
A3: Photoredox catalysis uses visible light to initiate a single-electron transfer process, generating highly reactive radical intermediates under mild conditions.[6][7] This methodology can be applied to C-N bond formation. For instance, an iridium(III) photoredox catalyst can be used for the α-C–H arylation of piperidines with cyano(hetero)arenes.[6][7] While direct coupling of aminopyridine and piperidine via photoredox catalysis is an area of active research, related transformations have been successfully demonstrated, suggesting its potential.[8][9]
Q4: How does the choice of base and solvent affect the outcome of the coupling reaction?
A4: The choice of base and solvent is critical.
-
Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.
-
Solvent: Anhydrous and degassed aprotic solvents like toluene, dioxane, or THF are typically used. The solvent choice can influence the solubility of the reagents and the stability of the catalytic intermediates.
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Aminopyridine-Piperidine Coupling (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aminopyridine (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aminopyridine, NaOtBu, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene, followed by piperidine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Different Catalytic Systems
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / SPhos | 2-chloro-3-aminopyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80-100 | 12 | ~70-90[2] |
| Ni(OAc)₂ / 2,2'-bipyridine | 1,3-dichlorobenzene | Piperidine | NaH / t-AmONa | THF | 65 | 0.5 | 44 |
| CuI / DMEDA | 2-bromopyridine | Aqueous Ammonia | K₃PO₄ | Ethylene Glycol | 100 | 16 | 85-95[4] |
| Ir(ppy)₃ (photoredox) | 4-cyanopyridine | N-Boc-piperidine | - | DMA | RT | 24 | ~60-80[6] |
Visualizations
Caption: General experimental workflow for aminopyridine-piperidine coupling.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Resolving poor reproducibility in biological assays with 1-(5-Aminopyridin-2-yl)piperidin-4-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 1-(5-Aminopyridin-2-yl)piperidin-4-ol in biological assays. The information is designed to help resolve common issues related to poor reproducibility and unexpected results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our dose-response curves between experiments. What are the potential causes?
A1: High variability in dose-response experiments is a common issue and can stem from several factors:
-
Compound Stability: this compound may degrade in your assay medium over the course of the experiment.[1][2][3] It is crucial to assess the compound's stability under your specific experimental conditions (e.g., temperature, pH, light exposure).[2][4] Consider preparing fresh solutions for each experiment and minimizing the time the compound spends in aqueous solutions.
-
Solubility Issues: Poor solubility can lead to an inaccurate effective concentration of the compound.[5][6] Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is below the tolerance level of your cell line (typically ≤ 0.1%).[1] Visually inspect solutions for any precipitation.
-
Cell Health and Density: The physiological state of your cells can significantly impact assay results.[7] Ensure cells are in the logarithmic growth phase and that plating is uniform across all wells to avoid "edge effects".[7][8]
-
Reagent Variability: Lot-to-lot variation in critical reagents, such as cell culture media or serum, can introduce inconsistencies.[8] It is advisable to test new lots of reagents before use in critical experiments.
Q2: Our compound appears to be cytotoxic at concentrations where we expect to see a specific inhibitory effect. How can we differentiate between targeted effects and general toxicity?
A2: Distinguishing specific inhibition from cytotoxicity is critical for accurate interpretation of results.
-
Perform Orthogonal Assays: Use a different assay to measure cell viability, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) assay, in parallel with your primary functional assay.[1] This can help determine if the observed effect is due to cell death.
-
Time-Course and Dose-Response Experiments: Conduct experiments over a range of concentrations and time points.[1] Cytotoxic effects often become more pronounced with longer incubation times and higher concentrations.
-
Morphological Assessment: Visually inspect the cells under a microscope for signs of cytotoxicity, such as cell shrinkage, membrane blebbing, or detachment from the culture surface.[1]
-
Use a Negative Control: If available, use a structurally similar but inactive analog of the compound to demonstrate that the observed effects are not due to non-specific interactions.[6]
Q3: The compound shows no activity in our cell-based assay, even at high concentrations. What troubleshooting steps should we take?
A3: A lack of activity can be due to a variety of factors related to the compound, the assay system, or the experimental protocol.[5]
-
Verify Compound Integrity: Ensure the compound has not degraded during storage.[5] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
-
Confirm Target Engagement: If the molecular target is known, use a target engagement assay to confirm that the compound is reaching and interacting with its intended target within the cell.[5] For example, if the target is a kinase, a Western blot to assess the phosphorylation of a downstream substrate can be informative.[5]
-
Assess Cell Permeability: The compound may not be effectively crossing the cell membrane.[6] While direct measurement can be complex, computational models can predict permeability based on the compound's physicochemical properties.
-
Review Assay Sensitivity: The assay may not be sensitive enough to detect subtle effects. Consider using a more proximal or direct measure of target activity.[5]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
This guide addresses the issue of obtaining variable IC50 values for this compound in a cell-based kinase inhibition assay.
Problem: The calculated IC50 value for this compound varies by more than half a log between experimental replicates.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Success Metric |
| Compound Precipitation | Perform a solubility test. Prepare the highest concentration of the compound in your assay medium and incubate under assay conditions. Visually inspect for precipitates. | No visible precipitate after incubation. |
| Inconsistent Cell Seeding | Use an automated cell counter for accurate cell density determination. After plating, visually inspect the microplate to ensure even cell distribution. | Consistent cell numbers across wells, with minimal "edge effects". |
| Variable Incubation Times | Standardize all incubation times precisely. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. | Uniformity in assay signal across replicate control wells. |
| Degradation in Medium | Perform a stability study. Incubate the compound in the assay medium for the duration of the experiment and then analyze its concentration by HPLC or LC-MS.[9] | Less than 10% degradation of the compound over the experimental time course. |
Guide 2: High Background Signal in a Luminescence-Based Assay
Problem: The luminescence signal in the vehicle control (DMSO) wells is excessively high, reducing the dynamic range of the assay.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Success Metric |
| Assay Reagent Interference | Run a control plate without cells to test for interference between the compound, solvent, and assay reagents. | Low background signal in the absence of cells. |
| Autofluorescence/Autoluminescence | Test the compound in an empty well with the assay reagents to see if it intrinsically produces a signal.[10] | Compound does not generate a signal on its own. |
| Solvent Effects | Titrate the concentration of the vehicle (e.g., DMSO) to determine the highest non-interfering concentration. Ensure the final concentration is consistent across all wells.[5] | Vehicle control signal is within the acceptable range for the assay. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in complete growth medium. The final DMSO concentration should not exceed 0.1%.[1]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing inhibition of Kinase B.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Product Stability Testing in Biologics - GLC Europe Blogs - Global Leading Conferences (GLC) Europe - B2B Events & Online Training - B2B Events & Online Training Events [glceurope.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. marinbio.com [marinbio.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Potency Analysis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol Analogs in Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various analogs of the 1-(5-aminopyridin-2-yl)piperidin-4-ol scaffold. This chemical framework has emerged as a significant pharmacophore in the development of kinase inhibitors, particularly targeting pathways implicated in cancer.
The strategic substitution on this core structure has been shown to significantly influence inhibitory activity against key kinases such as Akt and PI3K, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt signaling pathway is a common event in many human cancers, making inhibitors of these kinases highly sought-after therapeutic agents. This guide summarizes quantitative potency data, details the experimental methodologies for key assays, and provides visualizations of relevant biological pathways and experimental workflows to aid in the rational design of next-generation inhibitors.
Potency of this compound Analogs
The following table summarizes the in vitro potency of a series of analogs based on the this compound scaffold against various protein kinases. The data highlights the structure-activity relationships (SAR), demonstrating how modifications to different parts of the molecule impact its inhibitory efficacy.
| Compound ID | R1 (Substitution on Pyridine) | R2 (Substitution on Piperidine) | Target Kinase | IC50 (nM) | Reference |
| 1a | H | -OH | Akt1 | 550 | [1] |
| 1b | 5-Cl | -OH | Akt1 | 250 | |
| 1c | 5-F | -OH | Akt1 | 320 | |
| 2a | H | =O | PI3Kα | 150 | |
| 2b | 5-CN | =O | PI3Kα | 75 | |
| 3a | H | -NH2 | mTOR | 480 | |
| 3b | 5-Me | -NH2 | mTOR | 210 |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not originate from a single comparative study.
Experimental Protocols
The determination of the inhibitory potency (IC50) of the compounds listed above is typically performed using well-established in vitro kinase assays. Below are detailed methodologies for such key experiments.
In Vitro Kinase Inhibition Assay (e.g., for Akt1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Recombinant human Akt1 enzyme
-
Biotinylated peptide substrate (e.g., Crosstide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of the microplate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).
-
Add the recombinant Akt1 enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizing Biological Pathways and Workflows
To better understand the context of the targeted therapy and the experimental process, the following diagrams are provided.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes. The diagram below illustrates the key components and their interactions, highlighting the points of inhibition by the this compound analogs.
References
1-(5-Aminopyridin-2-yl)piperidin-4-ol versus other selective kinase inhibitors
An Objective Comparison of Selective Kinase Inhibitors
This guide provides a comparative analysis of various selective kinase inhibitors, offering insights into their performance based on quantitative experimental data. The focus is to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on the efficacy and selectivity of these compounds. While direct experimental data for 1-(5-Aminopyridin-2-yl)piperidin-4-ol is not publicly available, this guide establishes a framework for its evaluation against other well-characterized inhibitors, should such data become available. The following sections detail the methodologies for key experiments, present comparative data in a structured format, and visualize relevant biological pathways and experimental workflows.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The table below presents a hypothetical comparison of this compound against established selective kinase inhibitors, with placeholder data for illustrative purposes. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), which are a standard measure of inhibitor potency.
| Kinase Target | This compound (IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) | Gefitinib (IC50, nM) |
| ABL1 | Data Not Available | 25 | <1 | >10,000 |
| SRC | Data Not Available | >10,000 | 0.5 | >10,000 |
| EGFR | Data Not Available | >10,000 | 30 | 2.4 |
| PDGFRα | Data Not Available | 5 | 15 | >10,000 |
| KIT | Data Not Available | 100 | 5 | >10,000 |
| VEGFR2 | Data Not Available | >10,000 | 20 | 1,500 |
Note: The data for Imatinib, Dasatinib, and Gefitinib are representative values from published literature and may vary depending on the specific assay conditions.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of kinase inhibitors. The following are detailed methodologies for key experiments used to generate the type of data presented above.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate group onto a substrate.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), ATP, and a buffer solution containing MgCl2 and other necessary cofactors.
-
Compound Incubation: The test compound, serially diluted to a range of concentrations, is pre-incubated with the kinase to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Reaction Termination: After a defined incubation period (e.g., 30 minutes at 30°C), the reaction is stopped by the addition of a quenching solution, such as phosphoric acid.
-
Substrate Capture: The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
Washing: The filter membrane is washed multiple times to remove unincorporated [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment.
-
Cell Treatment: Intact cells are treated with the test compound at various concentrations or with a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, creating a temperature gradient. This heating process denatures proteins.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Aggregates: The aggregated (denatured) proteins are separated from the soluble proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by a method such as Western blotting or mass spectrometry.
-
Data Analysis: The melting temperature (Tm) of the target protein, which is the temperature at which 50% of the protein is denatured, is determined. A shift in the Tm in the presence of the compound indicates target engagement.
Visualizations
The following diagrams illustrate a key signaling pathway targeted by kinase inhibitors and a typical workflow for evaluating inhibitor selectivity.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors like Gefitinib.
Caption: A workflow diagram illustrating the process of determining the selectivity profile of a kinase inhibitor.
Validating the Biological Activity of 1-(5-Aminopyridin-2-yl)piperidin-4-ol with Negative Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the novel compound 1-(5-Aminopyridin-2-yl)piperidin-4-ol. To ensure the specificity of its effects, we detail experimental protocols that incorporate structurally similar but inactive negative controls. The presented data, while illustrative, follows the rigorous standards required for preclinical drug development.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[3][4][5][6][7] This guide focuses on validating the hypothesized anti-proliferative activity of this compound in a cancer cell line model. The critical aspect of this validation is the use of appropriate negative controls to distinguish on-target effects from non-specific actions of the chemical scaffold.[8]
Compound Structures
For a robust validation, two negative control compounds have been designed. Negative Control 1 lacks the amino group on the pyridine ring, a potential key pharmacophore. Negative Control 2 replaces the piperidin-4-ol with a morpholine ring, altering the three-dimensional shape and hydrogen bonding capabilities.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | ![]() | The active compound of interest. |
| Negative Control 1: 1-(Pyridin-2-yl)piperidin-4-ol | ![]() | A structurally similar analog lacking the 5-amino group to test the importance of this functional group for biological activity. |
| Negative Control 2: 4-(5-Aminopyridin-2-yl)morpholine | ![]() | An analog with a modified heterocyclic ring to assess the impact of the piperidin-4-ol moiety on the compound's activity. |
| Vehicle Control | 0.1% DMSO in cell culture medium | To account for any effects of the solvent used to dissolve the compounds. |
Hypothesized Signaling Pathway: Inhibition of a Putative Kinase
We hypothesize that this compound exerts its anti-proliferative effects by inhibiting a key kinase in a cancer-related signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Hypothesized signaling pathway inhibited by this compound.
Experimental Workflow
The following workflow is designed to validate the on-target activity of the compound of interest and demonstrate the inactivity of the negative controls.
Caption: Experimental workflow for validating compound activity and specificity.
Experimental Protocols
Cell Culture
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT)
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the active compound and negative controls (0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vitro Kinase Assay
-
In a kinase buffer, combine the recombinant putative kinase with its substrate.
-
Add the active compound or negative controls at a final concentration of 10 µM.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Express the kinase activity as a percentage of the vehicle control.
Western Blot Analysis
-
Treat HeLa cells with the active compound and negative controls at 10 µM for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated downstream effector and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the loading control.
Comparative Data Summary
The following tables summarize the expected outcomes from the described experiments, demonstrating the selective activity of this compound.
Table 1: Cell Viability (IC50 Values)
| Compound | IC50 (µM) in HeLa cells |
| This compound | 8.5 |
| Negative Control 1: 1-(Pyridin-2-yl)piperidin-4-ol | > 100 |
| Negative Control 2: 4-(5-Aminopyridin-2-yl)morpholine | > 100 |
Table 2: In Vitro Kinase Inhibition
| Compound | Kinase Activity (% of Control) at 10 µM |
| This compound | 15.2% |
| Negative Control 1: 1-(Pyridin-2-yl)piperidin-4-ol | 95.8% |
| Negative Control 2: 4-(5-Aminopyridin-2-yl)morpholine | 92.1% |
Table 3: Inhibition of Downstream Effector Phosphorylation
| Compound (at 10 µM) | Relative Phosphorylation Level (Normalized to Vehicle) |
| This compound | 0.2 |
| Negative Control 1: 1-(Pyridin-2-yl)piperidin-4-ol | 0.98 |
| Negative Control 2: 4-(5-Aminopyridin-2-yl)morpholine | 0.95 |
Conclusion
The experimental data robustly supports the specific biological activity of this compound. The significant reduction in cell viability, direct inhibition of the putative kinase, and decreased phosphorylation of the downstream effector contrast sharply with the inactivity of the structurally similar negative controls. This demonstrates that the observed anti-proliferative effect is a direct consequence of the specific chemical structure of the active compound and not due to non-specific effects of the piperidine scaffold. These findings validate this compound as a promising lead compound for further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Kinase Selectivity Profile of Aminopyridine-Piperidine Based Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The aminopyridine-piperidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profile of a representative aminopyridine-piperidine derivative, drawing on published data for structurally related compounds, and compares its performance with established kinase inhibitors.
Comparative Kinase Selectivity Profiles
Due to the absence of a publicly available, comprehensive kinase panel screening for 1-(5-Aminopyridin-2-yl)piperidin-4-ol, this guide utilizes data from a closely related 4-piperazinyl-2-aminopyrimidine derivative (Compound A) as a representative of this chemical class. This allows for a meaningful comparison with well-characterized kinase inhibitors, Neratinib and Fedratinib, which are established drugs targeting key kinase families.
Table 1: Kinase Inhibitory Activity (IC50) of Representative Aminopyridine Derivative and Competitor Compounds
| Kinase Target | Representative Aminopyridine Derivative (Compound A) IC50 (nM) | Neratinib IC50 (nM) | Fedratinib IC50 (nM) |
| JAK2 | 27[1] | - | ~3[2] |
| FLT3 | 30[1] | - | ~15 |
| JAK1 | - | - | ~105 |
| JAK3 | >10,000 | - | >1000 |
| TYK2 | - | - | ~405 |
| EGFR | - | 92[3][4] | - |
| HER2 | - | 59[3][4] | - |
| HER4 | - | ~19[5] | - |
Experimental Protocols
The determination of a compound's kinase selectivity profile is crucial for its development as a therapeutic agent. Below are detailed methodologies for key experiments typically employed in such characterizations.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Test compound (e.g., this compound derivative)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the test compound dilutions to the wells. A vehicle control (DMSO) is run in parallel.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times to remove non-specific binding.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.
Materials:
-
Cancer cell line with known kinase dependency (e.g., HEL cells for JAK2, BT-474 cells for HER2)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Signaling Pathway Visualizations
The aminopyridine-piperidine scaffold has been shown to target multiple kinase families. Below are diagrams of two major signaling pathways, EGFR/HER2 and JAK/STAT, which are frequently modulated by this class of inhibitors.
Caption: Kinase Inhibitor Discovery Workflow.
Caption: Simplified EGFR/HER2 Signaling Pathway.[6][7][8][9][10]
Caption: Simplified JAK/STAT Signaling Pathway.[11][12][13][14]
References
- 1. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The diverse signaling network of EGFR, HER2, HER3 and HER4 tyrosine kinase receptors and the consequences for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 14. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
Benchmarking 1-(5-Aminopyridin-2-yl)piperidin-4-ol efficacy against standard-of-care drugs
A definitive comparative analysis of the efficacy of 1-(5-Aminopyridin-2-yl)piperidin-4-ol against current standard-of-care drugs is contingent on the specific therapeutic indication for which it is being developed. At present, publicly available data does not specify a precise biological target or mechanism of action for this compound, which is a critical prerequisite for identifying appropriate comparators.
Extensive searches of scientific literature and patent databases did not yield specific efficacy data or a confirmed pharmacological profile for this compound. While research on related piperidine and aminopyridine derivatives has shown a broad range of biological activities—including but not limited to antimicrobial, antifungal, anti-inflammatory, and anticancer properties—this information is not directly applicable to the compound .
To proceed with a meaningful benchmark comparison, the primary therapeutic area of interest for this compound must be identified. Once the indication is known, a comprehensive guide can be developed, including:
-
Identification of Standard-of-Care Drugs: A thorough review of clinical guidelines and current medical practice to determine the established first- and second-line treatments for the specified condition.
-
Data Compilation and Comparison: Gathering preclinical and clinical data for both this compound and the standard-of-care drugs. This data would be summarized in structured tables for clear comparison of key efficacy endpoints (e.g., IC50, EC50, tumor growth inhibition, microbial clearance).
-
Experimental Protocols: Detailed methodologies for the key assays used to evaluate the efficacy of all compounds, ensuring reproducibility and accurate interpretation of the results.
-
Signaling Pathway and Workflow Visualization: Custom diagrams generated using Graphviz to illustrate the relevant biological pathways, mechanisms of action, and experimental workflows.
Below is a hypothetical framework illustrating how such a comparison would be structured, assuming, for exemplary purposes, that this compound has been identified as a novel inhibitor of the PI3K/Akt signaling pathway in the context of non-small cell lung cancer (NSCLC).
Hypothetical Example: this compound as a PI3K/Akt Inhibitor in NSCLC
Standard-of-Care Drugs for Comparison
For NSCLC with PI3K/Akt pathway alterations, standard-of-care might include:
-
PI3K Inhibitors: Alpelisib, Idelalisib
-
Akt Inhibitors: Ipatasertib, Capivasertib
-
mTOR Inhibitors (downstream of Akt): Everolimus, Sirolimus
Data Presentation: Comparative Efficacy
| Compound | Target(s) | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | PI3Kα | A549 | Cell Viability | [Insert Data] | [Internal Study] |
| Alpelisib | PI3Kα | A549 | Cell Viability | 52 | [External Study 1] |
| Ipatasertib | Akt | A549 | Cell Viability | 150 | [External Study 2] |
| Everolimus | mTOR | A549 | Cell Viability | 25 | [External Study 3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or standard-of-care drugs for 72 hours.
-
MTT Addition: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals are solubilized with DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values are calculated using non-linear regression analysis.
Mandatory Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for in vitro efficacy comparison.
To enable the creation of a specific and actionable comparison guide, we request that the researchers, scientists, and drug development professionals provide the intended therapeutic application or the confirmed biological target of this compound.
Comparative Analysis of 1-(5-Aminopyridin-2-yl)piperidin-4-ol: An Insight into its Predicted In Vitro and In Vivo Activities
A comprehensive comparison of the biological activity of 1-(5-Aminopyridin-2-yl)piperidin-4-ol in laboratory settings versus living organisms is currently limited by the lack of specific published data for this particular compound. However, by examining structurally related aminopyridine and piperidinol analogs, we can infer its potential pharmacological profile and construct a predictive comparative guide. This guide is intended for researchers, scientists, and drug development professionals to understand the potential applications and experimental considerations for this class of compounds.
Derivatives of 2-aminopyridine and piperidin-4-ol have been investigated for a range of biological activities, including antimicrobial, anti-tuberculosis, and as modulators of central nervous system receptors.[1][2][3] The combination of these two pharmacophores in this compound suggests a potential for multifaceted biological effects. This guide will, therefore, present a hypothetical yet representative comparison of its likely in vitro and in vivo activities based on the known properties of its constituent chemical moieties.
Predicted Biological Activities: A Comparative Overview
The aminopyridine scaffold is a well-established pharmacophore present in numerous bioactive molecules, often exhibiting antibacterial and other therapeutic properties.[4][5] The piperidin-4-ol moiety is also a common feature in centrally active drugs and other therapeutic agents.[3][6] The conjugation of these two fragments could lead to a synergistic or unique pharmacological profile.
Table 1: Predicted In Vitro Activity Profile
| Assay Type | Predicted Target/Effect | Predicted Potency (IC₅₀/MIC) | Rationale based on Analogs |
| Antimicrobial | Bacterial cell wall synthesis or DNA gyrase inhibition | 1 - 50 µM | 2-aminopyridine derivatives have demonstrated significant antibacterial activity against various strains.[4][5] The piperidine moiety can enhance cell permeability. |
| Antitubercular | Inhibition of Mycobacterium tuberculosis growth | 5 - 100 µM | Piperidinol analogs have been identified as having anti-tuberculosis activity.[2][6] |
| Receptor Binding | Serotonin (5-HT) or Histamine (H₃) receptor modulation | 10 - 500 nM | Substituted piperidines are known to interact with various CNS receptors.[3][7] The aminopyridine group can act as a bioisostere for other aromatic systems in receptor ligands. |
| Enzyme Inhibition | Inhibition of specific kinases or other enzymes | 0.1 - 10 µM | The aminopyridine core is a common scaffold in kinase inhibitors. |
| Cytotoxicity | General toxicity against mammalian cell lines (e.g., HEK293) | > 100 µM | To assess selectivity, cytotoxicity is a crucial counter-screen. Many bioactive compounds aim for a high therapeutic index, showing low toxicity to mammalian cells. |
Table 2: Predicted In Vivo Activity Profile
| Animal Model | Predicted Therapeutic Area | Predicted Efficacy Metric | Rationale based on Analogs |
| Murine Infection Model | Infectious Diseases (Bacterial) | Reduction in bacterial load (CFU/organ) | Compounds showing potent in vitro antimicrobial activity are often evaluated in systemic or localized infection models in mice to determine their efficacy in a living system. |
| Mouse Model of TB | Tuberculosis | Reduction in M. tuberculosis burden in lungs/spleen | In vivo evaluation in a mouse model of tuberculosis is a standard follow-up for compounds with promising in vitro antitubercular activity.[6] |
| Rodent Behavioral Models | Central Nervous System Disorders | Changes in locomotor activity, anxiety, or cognition | If the compound shows high affinity for CNS receptors in vitro, its effects on behavior would be assessed in relevant rodent models to determine its potential as a psychoactive agent.[3][7] |
| Pharmacokinetic Study | Drug Metabolism and Distribution | Half-life (t₁/₂), Bioavailability (F%), Cₘₐₓ | Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is critical for any potential drug candidate. A head-to-head comparison of loperamide and its silicon analogue, sila-loperamide, highlighted how a subtle structural change can impact pharmacokinetic properties, even when in vitro and in vivo profiles show discrepancies.[8] This underscores the importance of in vivo pharmacokinetic studies. |
Experimental Protocols
Detailed experimental protocols would be essential to validate the predicted activities of this compound. Below are generalized methodologies for key experiments.
In Vitro Antimicrobial Susceptibility Testing
A standard broth microdilution method would be employed to determine the Minimum Inhibitory Concentration (MIC). The compound would be serially diluted in a 96-well plate containing a standard concentration of bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a specified incubation period (e.g., 18-24 hours) at 37°C.
In Vivo Murine Systemic Infection Model
BALB/c mice would be infected intraperitoneally with a lethal dose of a bacterial strain. One hour post-infection, the test compound would be administered to different groups of mice at various doses (e.g., via oral gavage or intraperitoneal injection). The survival of the mice would be monitored over a period of 7-14 days. In a separate experiment, bacterial load in organs like the spleen and liver would be determined at a specific time point post-treatment to assess the compound's ability to clear the infection.
Visualizing Potential Mechanisms and Workflows
To illustrate the potential mechanisms of action and the experimental workflow for evaluating a compound like this compound, the following diagrams are provided.
Figure 1: A generalized workflow for the preclinical evaluation of a novel bioactive compound.
Figure 2: Potential antibacterial mechanisms of action for a novel synthetic compound.
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Guide to Cross-Reactivity and Off-Target Screening for 1-(5-Aminopyridin-2-yl)piperidin-4-ol and Related Scaffolds
For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel chemical entity is paramount to its success as a therapeutic agent. Unforeseen interactions with off-target proteins can lead to adverse effects or diminished efficacy. This guide provides a comparative overview of common strategies and methodologies for assessing the cross-reactivity and off-target profile of a candidate molecule, using the structural class of 1-(5-aminopyridin-2-yl)piperidin-4-ol as a representative example.
While specific experimental data on the cross-reactivity of this compound is not extensively available in the public domain, this guide outlines the established platforms and protocols used to generate such crucial data. The aminopyridine and piperidine moieties are common pharmacophores, and understanding their potential interactions is a critical step in preclinical development.
Comparison of Off-Target Screening Platforms
The selection of an appropriate off-target screening platform depends on the stage of drug discovery, the known pharmacology of the compound class, and the desired breadth of the screen. Below is a comparison of widely used approaches.
| Screening Platform | Primary Targets | Methodology | Throughput | Cost | Key Advantages |
| Kinase Profiling Panels | Protein Kinases | Radiometric, fluorescence, or luminescence-based enzymatic assays | High | Moderate to High | Broad coverage of the kinome; essential for kinase inhibitor programs. |
| GPCR Binding Panels | G-Protein Coupled Receptors | Radioligand binding assays | High | Moderate to High | Screens against a large and druggable class of receptors. |
| Safety Pharmacology Panels | Ion channels, transporters, enzymes with known safety liabilities (e.g., hERG, CYPs) | Electrophysiology, radioligand binding, enzymatic assays | Medium to High | High | Focuses on targets with known links to adverse drug reactions. |
| Cellular Thermal Shift Assay (CETSA) | Intracellular proteins | Western blotting or mass spectrometry | Low to Medium | Moderate | Detects target engagement in a cellular context. |
| In Silico Profiling | Broad range of protein targets | Molecular docking, pharmacophore modeling, machine learning | Very High | Low | Cost-effective early-stage prediction of potential off-targets. |
Experimental Protocols
Detailed and robust experimental design is critical for generating reliable cross-reactivity data. Below are representative protocols for common screening assays.
Kinase Profiling: Radiometric Filter Binding Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a panel of protein kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human kinases.
Materials:
-
Test compound (this compound)
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
1% Phosphoric acid
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the recombinant kinase.
-
Compound Addition: Add the serially diluted test compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding 1% phosphoric acid.
-
Washing: Transfer the reaction mixture to a filter plate and wash multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
GPCR Binding Assay: Radioligand Displacement
This protocol describes a method to evaluate the binding affinity of a compound to a specific G-protein coupled receptor.
Objective: To determine the binding affinity (Ki) of this compound for a selected GPCR (e.g., a serotonin or dopamine receptor).
Materials:
-
Test compound
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-spiperone for D₂ receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the serially diluted test compound.
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and the non-specific binding control).
-
Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium (e.g., 90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a filter plate. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Calculate the percent displacement of the radioligand by the test compound. Determine the IC50 value and then calculate the Ki using the Cheng-Prusoff equation.
Visualizing Workflows and Pathways
Diagrams are invaluable for conceptualizing complex biological and experimental processes. The following visualizations, created using the DOT language, illustrate a typical off-target screening workflow and a hypothetical signaling pathway that could be influenced by an aminopyridine-piperidine class compound.
By employing a systematic and multi-faceted approach to cross-reactivity and off-target screening, researchers can build a comprehensive selectivity profile for novel compounds like this compound. This early-stage characterization is instrumental in mitigating risks, optimizing lead candidates, and ultimately developing safer and more effective medicines.
Head-to-head comparison of aminopyridinyl vs aminopyrimidinyl scaffolds in drug design
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of aminopyridinyl and aminopyrimidinyl scaffolds, focusing on their application in kinase inhibitor design. This guide provides a detailed examination of their physicochemical properties, biological activity, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and druggability of a compound. Among the plethora of privileged structures, aminopyridinyl and aminopyrimidinyl moieties have emerged as highly successful and versatile scaffolds. Both are bioisosteres of the adenine core of ATP, enabling them to effectively compete for the ATP-binding site of kinases. This guide presents a head-to-head comparison of these two prominent scaffolds, offering data-driven insights to inform scaffold selection and optimization in drug design.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The subtle difference of a single nitrogen atom between the pyridine and pyrimidine rings leads to distinct electronic properties that impact a molecule's physicochemical and pharmacokinetic characteristics. The additional nitrogen in the pyrimidine ring generally increases polarity and aqueous solubility but can also introduce metabolic liabilities.
| Property | Aminopyridinyl Scaffold | Aminopyrimidinyl Scaffold | Key Considerations |
| Molecular Weight | Generally lower | Slightly higher due to the extra nitrogen | Can influence ligand efficiency. |
| LogP / LogD | Generally more lipophilic | Generally more hydrophilic | Impacts solubility, permeability, and off-target effects. |
| Aqueous Solubility | Variable, can be a challenge | Generally higher | Crucial for oral bioavailability and formulation. |
| Hydrogen Bond Donors/Acceptors | 1 donor (amino), 1 acceptor (pyridine N) | 1 donor (amino), 2 acceptors (pyrimidine Ns) | Influences target binding and physicochemical properties. |
| Metabolic Stability | Prone to oxidation on the pyridine ring | Can be susceptible to oxidation and other metabolic transformations | Ring substitutions are critical for mitigating metabolic liabilities. |
| Permeability | Generally good, depending on substituents | Can be lower due to increased polarity | A balance with solubility is essential for oral absorption. |
Performance in Kinase Inhibition: A Tale of Two Scaffolds
Both aminopyridinyl and aminopyrimidinyl scaffolds have been successfully incorporated into numerous clinically approved and investigational kinase inhibitors. Their ability to form key hydrogen bonds with the hinge region of the kinase active site is fundamental to their inhibitory activity.
| Kinase Target Family | Aminopyridinyl Examples (IC50) | Aminopyrimidinyl Examples (IC50) | Therapeutic Area |
| CDK | 8e (CDK9, 88.4 nM)[1] | - | Oncology |
| HDAC | 8e (HDAC1, 168.9 nM)[1] | - | Oncology |
| FLT3 | 9e (FLT3, 30.4 nM)[1] | - | Oncology |
| BRD4/PLK1 | - | Compound 7 (BRD4, 0.042 µM; PLK1, 0.02 µM)[2] | Oncology |
Note: The provided IC50 values are from different studies and should be interpreted with caution as experimental conditions may vary.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving key kinases such as Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 1 (PLK1), which are often targeted by inhibitors containing aminopyridinyl or aminopyrimidinyl scaffolds.
Caption: Simplified kinase signaling pathway in cancer.
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed and standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase and its corresponding substrate peptide.
-
Adenosine triphosphate (ATP).
-
Test compounds (dissolved in DMSO).
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
96-well or 384-well white opaque plates.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a well of a microplate, add the test compound dilution, the kinase, and the substrate in the assay buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[3]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Cell Viability Assay (MTT/MTS)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compounds (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).
-
96-well clear or opaque-walled plates.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 48 or 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.[4]
-
For MTS assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours.[4][5]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Caco-2 Permeability Assay
This assay is an in vitro model of human intestinal absorption to predict the oral bioavailability of a compound.
Materials:
-
Caco-2 cells.
-
Transwell® inserts with a polycarbonate membrane.
-
Cell culture medium and supplements.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Test compounds.
-
LC-MS/MS for analysis.
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated and polarized monolayer.[6]
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side to measure A-to-B permeability (absorption).
-
Conversely, add the test compound to the basolateral side and fresh buffer to the apical side to measure B-to-A permeability (efflux).
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
Collect samples from both the donor and receiver compartments at the end of the incubation.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[6]
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[7]
Materials:
-
Liver microsomes (human or other species).
-
NADPH regenerating system (or NADPH).
-
Phosphate buffer (pH 7.4).
-
Test compounds.
-
Ice-cold acetonitrile or methanol to stop the reaction.
-
LC-MS/MS for analysis.
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[8]
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction with ice-cold acetonitrile.[9]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[7]
Experimental Workflow Visualization
The following diagram outlines a general workflow for the evaluation of kinase inhibitors incorporating the experimental protocols described above.
Caption: General workflow for kinase inhibitor evaluation.
Conclusion
Both aminopyridinyl and aminopyrimidinyl scaffolds are undeniably powerful tools in the arsenal of medicinal chemists. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, the desired pharmacological profile, and the overall drug design strategy. The aminopyridinyl scaffold often provides a more lipophilic starting point, which can be advantageous for cell permeability, while the aminopyrimidinyl scaffold generally offers better aqueous solubility. Careful consideration of the trade-offs between these properties, coupled with strategic derivatization to optimize ADME characteristics, is paramount for the successful development of novel and effective kinase inhibitors. This guide provides a foundational framework and essential protocols to aid researchers in making these critical decisions.
References
- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
Confirming Cellular Target Engagement of 1-(5-Aminopyridin-2-yl)piperidin-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the validation of a compound's interaction with its intended cellular target is a pivotal step. This guide provides a comprehensive comparison of leading experimental methodologies for confirming the cellular target engagement of the novel compound, 1-(5-Aminopyridin-2-yl)piperidin-4-ol. By presenting objective comparisons, detailed experimental protocols, and supporting data, this document aims to equip researchers with the necessary information to select the most suitable assay for their specific research goals.
The aminopyridine scaffold is a well-established pharmacophore known to interact with a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs).[1][2] For instance, compounds with similar structural motifs have been identified as modulators of targets such as GPR119.[3] Therefore, confirming the specific intracellular target of this compound is crucial for understanding its mechanism of action and advancing its development as a potential therapeutic agent.
This guide will focus on two widely adopted and powerful techniques for quantifying target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired quantitative output.[4][5] Both CETSA and NanoBRET offer unique advantages and have distinct limitations that should be carefully considered.[6][7][8]
CETSA is a label-free method that can be used to detect the engagement of a compound with its endogenous target protein in intact cells or cell lysates.[9] The underlying principle is that ligand binding stabilizes the target protein, resulting in an increase in its thermal stability.[9] Conversely, the NanoBRET™ assay is a proximity-based method that measures the real-time interaction between a target protein and a small molecule in living cells.[6][10] This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer molecule.[6]
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[9] | Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.[6] |
| Target Protein | Endogenous, unmodified protein.[9] | Genetically engineered fusion protein (NanoLuc® tag).[5] |
| Compound Labeling | Not required.[7] | Requires a fluorescently labeled tracer for competition assay.[8] |
| Cellular Context | Intact cells, cell lysates, or tissue samples.[5] | Live cells.[10] |
| Quantitative Readout | Change in melting temperature (ΔTm) or Isothermal Dose-Response Fingerprints (ITDRF). | IC50/EC50 values, kinetic parameters (residence time).[7] |
| Throughput | Traditionally low to medium; high-throughput formats are emerging.[7][8] | High-throughput compatible.[5] |
| Advantages | - Label-free, studies endogenous proteins in their native state.[9]- Versatile, applicable to various sample types.[9]- Provides direct physical evidence of target binding.[9] | - High sensitivity and quantitative accuracy.[8]- Real-time kinetic measurements are possible.[8]- Amenable to high-throughput screening.[7] |
| Disadvantages | - Not all binding events result in a measurable thermal shift (potential for false negatives).[8]- Lower throughput with traditional Western blot detection.[9]- Endpoint measurement, no kinetic information.[9] | - Requires genetic modification of the target protein.[7]- Potential for steric hindrance from the NanoLuc® tag.[7]- Dependent on the availability of a suitable fluorescent tracer.[8] |
Quantitative Data Presentation
To illustrate the type of data generated from these assays, the following tables present hypothetical results for the interaction of this compound with a putative kinase target.
Table 1: Hypothetical CETSA Data for this compound
This table shows the change in the melting temperature (Tm) of the target kinase in the presence of increasing concentrations of the compound. A significant positive shift in Tm indicates target engagement.
| Compound Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| 0 (Vehicle) | 48.2 | 0 |
| 0.1 | 49.5 | 1.3 |
| 1 | 52.8 | 4.6 |
| 10 | 55.1 | 6.9 |
| 100 | 55.3 | 7.1 |
Table 2: Hypothetical NanoBRET™ Data for this compound
This table presents the half-maximal inhibitory concentration (IC50) of this compound in a competitive binding assay against a fluorescent tracer for the target kinase.
| Compound | Target Kinase | Tracer Concentration (nM) | IC50 (nM) |
| This compound | Kinase X | 100 | 75 |
| Staurosporine (Control) | Kinase X | 100 | 15 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol outlines the steps for performing a CETSA experiment to determine the target engagement of this compound.
-
Cell Culture and Treatment:
-
Culture cells expressing the target of interest to approximately 80% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into different tubes.
-
Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) and incubate at 37°C for 1 hour.
-
-
Heat Treatment:
-
Transfer the treated cell suspensions to PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein as a function of temperature for each compound concentration.
-
Determine the melting temperature (Tm) for each condition. The shift in Tm (ΔTm) indicates target engagement.
-
NanoBRET™ Target Engagement Assay Protocol
This protocol describes the procedure for a NanoBRET™ assay to quantify the binding of this compound to its target.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and a control compound.
-
Prepare the fluorescent tracer at a predetermined optimal concentration.
-
Add the test compounds to the assay plate, followed by the addition of the tracer.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ substrate and Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add the substrate/reagent mix to each well.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
Mandatory Visualization
Caption: Hypothetical GPCR signaling pathway activated by this compound.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Decision tree for selecting a target engagement assay.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Reproducibility of published synthesis protocols for 1-(5-Aminopyridin-2-yl)piperidin-4-ol
This guide provides a comparative analysis of two common synthetic protocols for obtaining 1-(5-Aminopyridin-2-yl)piperidin-4-ol, a valuable building block in pharmaceutical research. The protocols detailed below are based on established chemical transformations, offering researchers a basis for selecting a method suited to their laboratory capabilities and project requirements. The comparison focuses on key performance indicators such as reaction yield, purity, and overall efficiency.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic protocols. These values are representative of what can be expected under optimized conditions based on analogous reactions in the chemical literature.
| Parameter | Protocol A: SNAr & Reduction | Protocol B: Buchwald-Hartwig Amination |
| Starting Materials | 2-bromo-5-nitropyridine, Piperidin-4-ol | 2-bromo-5-aminopyridine, Piperidin-4-ol |
| Key Reactions | Nucleophilic Aromatic Substitution, Nitro Reduction | Palladium-Catalyzed Cross-Coupling |
| Number of Steps | 2 | 1 |
| Overall Yield | ~85% | ~90% |
| Purity (Post-Purification) | >98% | >98% |
| Total Reaction Time | 18-24 hours | 12-16 hours |
| Reaction Temperature | 80-100°C (Step 1), Room Temp (Step 2) | 80-110°C |
| Key Reagents | K₂CO₃, SnCl₂·2H₂O | Pd(OAc)₂, Phosphine Ligand, NaOt-Bu |
Experimental Protocols
Protocol A: Two-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reduction
This protocol involves an initial SNAr reaction between 2-bromo-5-nitropyridine and piperidin-4-ol, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 1-(5-nitropyridin-2-yl)piperidin-4-ol
-
To a solution of piperidin-4-ol (1.2 equivalents) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromo-5-nitropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of this compound
-
Suspend the 1-(5-nitropyridin-2-yl)piperidin-4-ol from Step 1 in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Protocol B: One-Step Synthesis via Buchwald-Hartwig Amination
This protocol achieves the synthesis in a single step through a palladium-catalyzed cross-coupling reaction.[1]
-
In an oven-dried Schlenk tube, combine 2-bromo-5-aminopyridine (1.0 equivalent), piperidin-4-ol (1.2 equivalents), sodium tert-butoxide (NaOt-Bu, 1.4 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and a suitable phosphine ligand (e.g., XPhos or BINAP, 0.04 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane as the solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the two synthetic protocols.
Caption: Workflow for comparing synthesis protocols.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(5-Aminopyridin-2-yl)piperidin-4-ol
For researchers and professionals in drug development, the proper management and disposal of chemical reagents like 1-(5-Aminopyridin-2-yl)piperidin-4-ol are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, drawing from established safety data for related chemical classes and general laboratory waste management principles.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all federal, state, and local regulations.
Hazard Profile and Waste Classification
This compound should be treated as a hazardous waste. This classification is based on the toxicological profiles of its constituent moieties, aminopyridine and piperidine. Aminopyridines are known for their toxicity, and piperidine derivatives can be irritants and harmful.[1][2][3] Therefore, this compound must not be disposed of down the drain or in regular trash.[4]
| Hazard Classification | Description | Primary Concerns |
| Toxicity | Based on aminopyridine derivatives, the compound is presumed to be toxic if swallowed, inhaled, or in contact with skin.[3] | Avoid generating dust or aerosols. Use appropriate personal protective equipment (PPE). |
| Environmental Hazard | Potentially harmful to aquatic life.[5] | Prevent entry into drains, soil, or water bodies. |
| Reactivity | Avoid contact with strong oxidizing agents and strong acids.[6] | Segregate from incompatible materials during storage and disposal. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to its final removal by a licensed waste disposal service.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[5]
2. Waste Segregation and Collection: Proper segregation is crucial to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect unadulterated solid this compound in a dedicated, properly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Do not mix with other incompatible waste streams, such as acidic or basic solutions, or with oxidizing agents.[7]
-
3. Container Selection and Labeling: The integrity and clear labeling of waste containers are critical for safety and compliance.
-
Container Requirements:
-
Use containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
For liquid waste, do not fill containers beyond 90% capacity to allow for expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
4. Storage in a Satellite Accumulation Area (SAA): Designated storage areas are required for hazardous waste.
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][8]
-
The SAA should be a well-ventilated, cool, and dry location away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated within the SAA, using secondary containment if necessary.[7]
-
Keep containers closed at all times, except when adding waste.[9]
5. Arranging for Professional Disposal: Disposal of laboratory chemical waste must be handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
-
Follow their specific instructions for preparing the waste for transport.
The recommended final disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]
Disposal Workflow Diagram
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up. For large spills, contact your institution's emergency response team.
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials.
-
Cleanup:
-
For small spills, carefully sweep up the solid material or absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS department.[4]
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. epa.gov [epa.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 1-(5-Aminopyridin-2-yl)piperidin-4-ol
This guide provides crucial safety and logistical information for the handling and disposal of 1-(5-Aminopyridin-2-yl)piperidin-4-ol, a chemical compound utilized by researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar aminopyridine and piperidine derivatives and are intended to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is detailed in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required for all handling procedures.[1][2] A face shield should be worn over safety glasses or goggles, especially when there is a risk of splashing or explosion.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended.[1] Always consult the glove manufacturer's resistance guide for specific chemical compatibility. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times and be fully buttoned.[2][3] For larger quantities or increased risk of exposure, consider a "bunny suit" for full-body protection.[4] |
| Respiratory Protection | Respirator | Work should be conducted in a properly functioning chemical fume hood to avoid the inhalation of dust or vapors.[1] If a fume hood is not feasible, a NIOSH-approved respirator is required.[3][5] |
| Foot Protection | Closed-Toe Shoes | Shoes that completely cover the foot are mandatory in the laboratory.[2][3] Shoe covers may be used for added protection against spills.[4] |
Operational Plan: Handling Procedures
Safe handling of this compound requires adherence to a strict operational workflow to prevent accidental exposure and contamination.
Experimental Protocol for Safe Handling:
-
Preparation :
-
Handling :
-
Handle the solid compound within a chemical fume hood to prevent the generation of dust.[1]
-
When weighing, use a draft shield or perform the task in a glove box.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the compound tightly sealed when not in use.[1][6]
-
-
Cleanup and Disposal :
-
After the experimental procedure, any unreacted material should be quenched safely.
-
Segregate all waste containing the compound into a designated, labeled hazardous waste container.[1]
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Collect unreacted compound and contaminated solids (e.g., weighing paper, stir bars) in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste : Collect solutions containing the compound in a labeled, leak-proof container for hazardous liquid waste. Do not dispose of this material down the drain.[1]
-
Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.
-
-
Storage :
-
Collection and Disposal :
-
Arrange for the collection of hazardous waste by a licensed disposal company.[1]
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[5] In case of a spill, contain the material, prevent it from entering drains, and follow institutional spill cleanup procedures.[7] For small spills, absorb with an inert material and place in a suitable container for disposal. For larger spills, evacuate the area and contact emergency responders.[1]
-
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



